Harman-13C2,15N
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-9H-(5,6-13C2,115N)pyridino[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i6+1,7+1,13+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFDQSOCUJVVGF-NSFXFQGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=[15N][13CH]=[13CH]C2=C1NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675915 | |
| Record name | 1-Methyl(3,4-~13~C_2_,2-~15~N)-9H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189461-56-0 | |
| Record name | 1-Methyl(3,4-~13~C_2_,2-~15~N)-9H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Harman-13C2,15N: A Technical Guide for Researchers
An In-depth Examination of a Labeled β-Carboline for Advanced Neurological and Pharmacological Research
Harman-13C2,15N is a stable isotope-labeled derivative of Harmane, a naturally occurring β-carboline alkaloid. This isotopic labeling, incorporating two Carbon-13 atoms and one Nitrogen-15 atom, renders it an invaluable tool for researchers in neuroscience, pharmacology, and drug development. Its increased molecular weight allows for its use as an internal standard in mass spectrometry-based quantification of Harmane and related compounds, ensuring greater accuracy and precision in complex biological matrices. This guide provides a comprehensive overview of this compound, including its chemical properties, proposed synthesis, analytical methods, and its role in elucidating key neurological signaling pathways.
Chemical and Physical Properties
This compound is a chemically stable compound, typically supplied as a neat solid with a purity exceeding 95% as determined by High-Performance Liquid Chromatography (HPLC). For optimal stability, it should be stored at 4°C.
| Property | Value |
| Molecular Formula | C₁₀¹³C₂H₁₀N¹⁵N |
| Molecular Weight | 185.20 g/mol |
| CAS Number | 1189461-56-0 |
| Appearance | White to off-white solid |
| Purity | >95% (HPLC) |
| Storage | +4°C |
| SMILES | Cc1[15n][13cH][13cH]c2c3ccccc3[nH]c12 |
Biological Activity and Mechanism of Action
The biological activity of this compound is attributed to its parent compound, Harmane. Harmane exhibits a complex pharmacological profile, interacting with multiple targets within the central nervous system. Its primary mechanisms of action include competitive inhibition of benzodiazepine receptors, inhibition of monoamine oxidase A (MAO-A), and modulation of dopaminergic and serotonergic systems.
| Target | Activity | IC₅₀ |
| Benzodiazepine Receptor | Competitive Inhibitor | 7 µM |
| Monoamine Oxidase A (MAO-A) | Inhibitor | 0.5 µM |
| Monoamine Oxidase B (MAO-B) | Inhibitor | 5 µM |
| I1 Imidazoline Receptor | Inhibitor | 30 nM |
| α2-Adrenergic Receptor | Inhibitor | 18 µM |
| Muscarinic Acetylcholine Receptor | Inhibitor | 24 µM |
| Opioid Receptor | Inhibitor | 2.8 µM |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route for this compound involves a modified Pictet-Spengler reaction. This approach utilizes commercially available isotopically labeled precursors to introduce the ¹³C and ¹⁵N atoms.
Materials:
-
¹⁵N-Tryptamine
-
¹³C₂-Acetaldehyde
-
Hydrochloric acid
-
Sodium hydroxide
-
Organic solvents (e.g., ethanol, toluene)
-
Oxidizing agent (e.g., potassium permanganate or palladium on carbon)
Procedure:
-
Condensation: ¹⁵N-Tryptamine is reacted with ¹³C₂-acetaldehyde in an acidic medium (e.g., dilute HCl in ethanol) to form the corresponding Schiff base.
-
Cyclization: The reaction mixture is heated to facilitate the intramolecular cyclization (Pictet-Spengler reaction), yielding 1-¹³C-methyl-1,2,3,4-tetrahydro-β-¹³C,³-¹⁵N-carboline.
-
Purification of Intermediate: The tetrahydro-β-carboline intermediate is purified by extraction and crystallization.
-
Aromatization: The purified intermediate is oxidized to introduce the double bonds in the pyridine ring, forming this compound. This can be achieved using an oxidizing agent like potassium permanganate or through catalytic dehydrogenation with palladium on carbon in a suitable solvent like toluene.
-
Final Purification: The final product, this compound, is purified using column chromatography followed by recrystallization to achieve high purity.
HPLC Method for Purity Assessment
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient elution is typically employed. For example, a mixture of acetonitrile and a buffer such as 0.1% formic acid in water. The gradient can be programmed from a lower to a higher concentration of acetonitrile over a period of 20-30 minutes.
Procedure:
-
Sample Preparation: A standard solution of this compound is prepared in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Injection: 10-20 µL of the sample solution is injected into the HPLC system.
-
Detection: The chromatogram is monitored at a wavelength of approximately 254 nm or 300 nm.
-
Analysis: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound.
MAO-A Inhibition Assay
This fluorometric assay measures the inhibition of monoamine oxidase A activity.
Materials:
-
Recombinant human MAO-A
-
Kynuramine (substrate)
-
Resorufin (fluorescent product standard)
-
Phosphate buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a solution of MAO-A in phosphate buffer. Prepare serial dilutions of this compound (or Harmane) in the same buffer.
-
Pre-incubation: Add the enzyme solution to the wells of the microplate, followed by the addition of the inhibitor solutions or buffer (for control). Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add the kynuramine substrate to all wells to start the reaction.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
IC₅₀ Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Benzodiazepine Receptor Binding Assay
This radioligand binding assay determines the affinity of this compound for the benzodiazepine receptor.
Materials:
-
Rat cortical membrane preparation (source of benzodiazepine receptors)
-
[³H]-Flumazenil (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Unlabeled diazepam (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In test tubes, combine the rat cortical membrane preparation, Tris-HCl buffer, and varying concentrations of this compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled diazepam.
-
Radioligand Addition: Add a fixed concentration of [³H]-Flumazenil to all tubes.
-
Incubation: Incubate the tubes at 4°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ of this compound by plotting the percentage of specific binding against the logarithm of its concentration.
α2-Adrenergic Receptor Binding Assay
This assay measures the binding affinity to α2-adrenergic receptors.
Materials:
-
Membrane preparation from a cell line expressing α2-adrenergic receptors (e.g., HEK293 cells)
-
[³H]-Rauwolscine or [³H]-Yohimbine (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Unlabeled phentolamine or yohimbine (for non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture: Combine the membrane preparation, binding buffer, and different concentrations of this compound. Control tubes for total and non-specific binding are included.
-
Radioligand Incubation: Add a constant concentration of the radioligand to all tubes and incubate at 25°C for 60-90 minutes.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with cold buffer.
-
Radioactivity Measurement: Quantify the bound radioactivity by liquid scintillation counting.
-
Analysis: Determine the IC₅₀ value by analyzing the competition binding data.
I1 Imidazoline Receptor Binding Assay
This assay determines the affinity for the I1 imidazoline receptor.
Materials:
-
Bovine adrenal medullary membrane preparation (source of I1 imidazoline receptors)
-
[³H]-Clonidine (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4) with 1 mM EDTA
-
Unlabeled idazoxan or clonidine (for non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Incubation: In polypropylene tubes, mix the membrane preparation, buffer, and varying concentrations of this compound.
-
Radioligand Addition: Add [³H]-Clonidine at a final concentration of 1-2 nM.
-
Incubation: Incubate at 25°C for 45 minutes.
-
Filtration: Separate bound from free radioligand by vacuum filtration through glass fiber filters pre-soaked in polyethyleneimine (0.3%). Wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value from the displacement curve.
Signaling Pathways and Logical Relationships
The multifaceted interactions of Harmane with key neurological targets result in complex modulations of downstream signaling. The following diagrams illustrate some of the primary pathways affected.
Conclusion
This compound is a critical research tool for the accurate quantification of Harmane in biological systems and for probing the intricate mechanisms of the central nervous system. Its well-defined chemical properties and the established biological activities of its parent compound make it an ideal standard for a wide range of in vitro and in vivo studies. The detailed experimental protocols and an understanding of the affected signaling pathways provided in this guide are intended to facilitate its effective use by researchers, scientists, and drug development professionals in advancing our knowledge of neuropharmacology and related fields.
Harman-13C2,15N: A Technical Guide to its Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopically labeled β-carboline, Harman-13C2,15N. It details the molecular structure, proposes a detailed synthesis protocol based on established methods, presents key quantitative data, and outlines its application in drug development research.
Molecular Structure and Properties
This compound is a stable isotope-labeled version of the naturally occurring alkaloid Harman. The labeling with two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom makes it a valuable tool for a range of analytical studies, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), allowing for precise tracking and quantification in biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-methyl-9H-(5,6-¹³C₂,1-¹⁵N)pyridino[3,4-b]indole | |
| Molecular Formula | C₁₀¹³C₂H₁₀N¹⁵N | |
| Molecular Weight | 185.20 g/mol | |
| CAS Number | 1189461-56-0 | |
| Purity | >95% (via HPLC) |
Synthesis of this compound
The synthesis of this compound can be achieved through a modified Pictet-Spengler reaction, a classic method for the synthesis of β-carbolines. This proposed protocol utilizes isotopically labeled precursors to introduce the ¹³C and ¹⁵N atoms into the Harman scaffold.
Proposed Synthetic Pathway
The synthesis involves the condensation of a ¹⁵N-labeled tryptophan derivative with a ¹³C-labeled acetaldehyde equivalent, followed by cyclization and aromatization.
Caption: Proposed synthesis of Harman-¹³C₂,¹⁵N via the Pictet-Spengler reaction.
Detailed Experimental Protocol
This protocol is a guideline and may require optimization. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
L-Tryptophan-(indole-¹⁵N)
-
Acetaldehyde-(1,2-¹³C₂)
-
Dilute Hydrochloric Acid (HCl)
-
Palladium on Carbon (Pd/C, 10%)
-
Toluene
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate deuterated solvents for NMR analysis (e.g., CDCl₃ or DMSO-d₆)
Procedure:
-
Condensation and Cyclization:
-
In a round-bottom flask, dissolve L-Tryptophan-(indole-¹⁵N) in dilute aqueous HCl.
-
Add Acetaldehyde-(1,2-¹³C₂) to the solution.
-
Heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Neutralization:
-
Neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude tetrahydro-β-carboline intermediate.
-
-
Aromatization:
-
Dissolve the crude intermediate in toluene.
-
Add 10% Pd/C catalyst to the solution.
-
Heat the mixture to reflux and stir vigorously for 8-12 hours. The dehydrogenation process leads to the formation of the aromatic β-carboline ring system.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Purification:
-
Cool the reaction mixture and filter through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with additional toluene.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure labeled Harman.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁵N NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Quantitative Data
The following tables summarize the expected and reported spectroscopic data for Harman. The data for the isotopically labeled compound will show characteristic shifts and mass increases.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺˙ | 185.0881 | The molecular ion peak will be shifted by +3 Da compared to unlabeled Harman (m/z 182.0844). |
| [M+H]⁺ | 186.0959 | The protonated molecular ion will also show a +3 Da shift. |
Table 3: Reference NMR Chemical Shift Data for Unlabeled Harman
| Atom | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |
| C1 | ~142 | - |
| C3 | ~138 | ~8.3 |
| C4 | ~114 | ~7.8 |
| C4a | ~128 | - |
| C5 | ~121 | ~7.5 |
| C6 | ~121 | ~7.3 |
| C7 | ~129 | ~7.5 |
| C8 | ~111 | ~8.1 |
| C8a | ~135 | - |
| C9 (NH) | - | ~10.0 (broad) |
| C1-CH₃ | ~21 | ~2.8 |
| N2 | - | - |
| N9 | - | - |
Note: The ¹³C chemical shifts for the labeled positions (C5 and C6) in this compound will be directly observable. The ¹⁵N NMR will show a signal for the indole nitrogen.
Application in Drug Development: A Workflow
Isotopically labeled compounds like this compound are invaluable in drug discovery and development, particularly for understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Caption: Workflow for utilizing Harman-¹³C₂,¹⁵N in ADME studies.
General Mechanism of Action
Harman exhibits a range of biological activities, primarily acting as an inhibitor of various enzymes and receptors. Its potential therapeutic effects are linked to these inhibitory actions.
Caption: Simplified overview of Harman's potential mechanism of action.
This technical guide serves as a foundational resource for researchers working with this compound. The provided protocols and data are intended to facilitate its synthesis and application in advancing drug discovery and development.
Harman-13C2,15N: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Harman-13C2,15N, a stable isotope-labeled derivative of the β-carboline alkaloid Harmane. This document is intended for researchers in pharmacology, toxicology, and drug metabolism, providing essential data and methodologies for its application as an internal standard in quantitative analyses.
Certificate of Analysis (Representative)
As specific lot data is proprietary, this section provides a representative Certificate of Analysis, detailing the typical quality and specifications for this compound.
Physicochemical Properties
| Parameter | Specification |
| Chemical Name | 1-methyl-9H-(5,6-¹³C₂,1-¹⁵N)pyrido[3,4-b]indole |
| Synonyms | Harman-¹³C₂,¹⁵N; 1-Methyl-9H-pyrido[3,4-b]indole-¹³C₂,¹⁵N |
| CAS Number | 1189461-56-0[1] |
| Unlabeled CAS | 486-84-0[1] |
| Molecular Formula | C₁₀¹³C₂H₁₀N¹⁵N |
| Molecular Weight | 185.20 g/mol [1] |
| Appearance | Dark Beige Solid |
| Solubility | Soluble in DMSO and Methanol |
| Storage | Store at +4°C[1] |
Analytical Data
| Test | Method | Result |
| Chemical Purity | HPLC | >95%[2] |
| Isotopic Purity | Mass Spectrometry | ≥99% |
| ¹H-NMR | Conforms to structure | |
| Mass Spectrum | Conforms to structure |
Experimental Protocols
This compound is primarily utilized as an internal standard for the accurate quantification of Harmane in biological matrices using mass spectrometry.
Quantification of Harmane in Plasma using LC-MS/MS
This protocol outlines a typical workflow for the analysis of Harmane in a biological matrix.
Objective: To accurately quantify the concentration of Harmane in plasma samples.
Materials:
-
This compound internal standard solution (1 µg/mL in methanol)
-
Plasma samples
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
Procedure:
-
Sample Preparation:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of the this compound internal standard solution.
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate Harmane from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Harmane: Q1/Q3 (e.g., m/z 183.1 -> 128.1)
-
This compound: Q1/Q3 (e.g., m/z 186.1 -> 131.1)
-
-
-
Data Analysis:
-
Quantify the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of Harmane.
-
Determine the concentration of Harmane in the unknown samples by interpolating from the calibration curve.
-
Signaling Pathways and Mechanisms of Action
Harmane, the unlabeled parent compound of this compound, exerts its biological effects through various mechanisms, primarily by inhibiting monoamine oxidase A (MAO-A).
Harmane is a potent and selective inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] By inhibiting MAO-A, Harmane increases the synaptic availability of these neurotransmitters, which is believed to underlie its antidepressant and anxiolytic effects.
Additionally, Harmane has been shown to interact with other receptor systems. It acts as a benzodiazepine receptor inhibitor.[4][5] Harmane also inhibits dopamine biosynthesis by decreasing the activity of tyrosine hydroxylase (TH), a key enzyme in the dopamine synthesis pathway.[6][7]
Experimental Workflow Visualization
The use of this compound as an internal standard is a critical component of quantitative bioanalytical workflows.
References
- 1. This compound | TRC-H105002-10MG | LGC Standards [lgcstandards.com]
- 2. This compound | TRC-H105002-10MG | LGC Standards [lgcstandards.com]
- 3. selleckchem.com [selleckchem.com]
- 4. TOXICOKINETICS OF TREMOROGENIC NATURAL PRODUCTS, HARMANE AND HARMINE, IN MALE SPRAGUE-DAWLEY RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Timeline of aging research - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of harman and norharman on dopamine biosynthesis and L-DOPA-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Harman-13C2,15N (CAS: 1189461-56-0): A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harman-13C2,15N is a stable isotope-labeled derivative of Harman, a naturally occurring β-carboline alkaloid. The incorporation of two Carbon-13 (¹³C) and one Nitrogen-15 (¹⁵N) isotopes provides a valuable tool for a range of advanced research applications, particularly in metabolic studies, pharmacokinetic analyses, and as an internal standard for quantitative mass spectrometry. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, a proposed synthesis protocol, its biological activities, and relevant experimental methodologies.
Physicochemical Properties
This compound is a stable, non-radioactive isotopologue of Harman. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1189461-56-0 | N/A |
| Molecular Formula | C₁₀¹³C₂H₁₀N¹⁵N | [1][2] |
| Molecular Weight | 185.20 g/mol | [1][2][3] |
| Appearance | Dark Beige Solid | [4] |
| Purity | >95% (HPLC) | [1] |
| Storage Temperature | 2-8°C Refrigerator or +4°C | [1][4] |
| Unlabeled CAS Number | 486-84-0 | [1] |
Proposed Synthesis Protocol
Hypothetical Synthesis Workflow:
Caption: Proposed synthesis workflow for this compound.
Detailed Methodology:
-
Pictet-Spengler Reaction: Tryptamine is reacted with ¹³C₂-labeled acetaldehyde in the presence of an acid catalyst. This reaction forms a Schiff base, which then undergoes electrophilic attack on the indole ring to form a tetrahydro-β-carboline intermediate. The ¹⁵N isotope can be incorporated by using a ¹⁵N-labeled tryptamine precursor or through a variation of the synthesis involving a labeled ammonia source.
-
Aromatization: The resulting tetrahydro-β-carboline is then oxidized to the fully aromatic β-carboline structure of Harman. This can be achieved using a variety of oxidizing agents, such as manganese dioxide or palladium on carbon.
-
Purification: The final product, this compound, is purified from the reaction mixture using techniques such as column chromatography and/or high-performance liquid chromatography (HPLC) to achieve high purity.
Biological Activity and Mechanism of Action
The biological activity of this compound is expected to be identical to that of its unlabeled counterpart, Harman. Harman exhibits a wide range of pharmacological effects, primarily through its interaction with various receptors and enzymes.
Inhibition of Monoamine Oxidase (MAO):
Harman is a known inhibitor of monoamine oxidases, enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.
Receptor Binding Affinities:
Harman interacts with several neurotransmitter receptors. The reported IC₅₀ values for unlabeled Harman are summarized below.
| Target | IC₅₀ Value |
| Benzodiazepine Receptor | 7 µM |
| Muscarinic Acetylcholine Receptor (mACh) | 24 µM |
| Opioid Receptor | 2.8 µM |
| MAO-A | 0.5 µM |
| MAO-B | 5 µM |
| α2-adrenergic receptor | 18 µM |
| I1 imidazoline receptor | 30 nM |
| Haloperidol binding | 163 µM |
| Serotonin binding | 101 µM |
Data sourced from MedchemExpress.[5][6]
Signaling Pathways:
1. Monoamine Oxidase Inhibition Pathway:
Caption: Harman's inhibitory effect on MAO-A and MAO-B.
2. Anti-Inflammatory Signaling via NF-κB Inhibition:
Some studies suggest that related β-carbolines like harmine exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It is plausible that Harman shares a similar mechanism.
Caption: Postulated anti-inflammatory action of Harman via NF-κB.
Experimental Protocols
The use of this compound as an internal standard is a primary application. Below is a general protocol for its use in quantifying unlabeled Harman in a biological matrix using LC-MS/MS.
Experimental Workflow for Quantification:
Caption: Workflow for Harman quantification using this compound.
Detailed Methodology for Sample Analysis:
-
Sample Preparation: A known amount of this compound solution is added to the biological sample.
-
Extraction: Proteins are precipitated using a solvent like acetonitrile. The supernatant is then collected and evaporated. The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: The sample is injected into an HPLC system coupled to a tandem mass spectrometer. The chromatographic conditions are optimized to separate Harman from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both unlabeled Harman and this compound.
-
Quantification: A calibration curve is generated using known concentrations of unlabeled Harman spiked with the internal standard. The concentration of Harman in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
This compound is a powerful research tool for scientists and drug development professionals. Its stable isotope labeling allows for precise and accurate quantification of Harman in complex biological matrices, facilitating detailed pharmacokinetic and metabolic studies. The understanding of Harman's diverse biological activities, from MAO inhibition to potential anti-inflammatory effects, provides a strong basis for its investigation in various therapeutic areas. This technical guide serves as a comprehensive resource to support the effective utilization of this compound in advanced research endeavors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Harmine is an inflammatory inhibitor through the suppression of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploration of the potential neurotransmitter or neuromodulator-like properties of harmine: evidence from synthesis to synaptic modulation [frontiersin.org]
- 6. Determination of harmane and harmine in human blood using reversed-phased high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Scientific Interest in β-Carboline Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and multifaceted pharmacological activities of β-carboline alkaloids. From their initial isolation from medicinal plants to their current status as privileged scaffolds in modern drug discovery, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. The guide details the historical context of their discovery, outlines key experimental protocols for their isolation and analysis, presents quantitative data on their biological activities in structured tables, and visualizes their complex signaling pathways using Graphviz diagrams.
A Journey Through Time: The Discovery and History of β-Carboline Alkaloids
The story of β-carboline alkaloids is intrinsically linked to the traditional use of medicinal plants. The first of these compounds to be isolated was harmaline in 1837 by Fr. Göbel, followed by the isolation of harmine in 1848 by J. Fritzsche, both from the seeds of Peganum harmala (Syrian rue).[1] This plant has a long history of use in traditional medicine in the Middle East and North Africa.[2] The correct chemical structures of harmine and harmaline were later elucidated in 1927 by Richard Helmuth Fredrick Manske and his colleagues.[1]
Initially, these compounds were also identified in the Amazonian vine Banisteriopsis caapi, a key ingredient in the ceremonial psychedelic beverage ayahuasca. In 1905, the Colombian naturalist and chemist Rafael Zerda-Bayón named the psychoactive component "telepathine," which was later identified as harmine.[1] Over the years, various researchers independently isolated harmine from B. caapi, giving it names like "yajéine" and "banisterine," before it was confirmed that these were all identical to the harmine isolated from Peganum harmala.[1]
The recognition of their psychoactive properties, primarily as monoamine oxidase inhibitors (MAOIs), spurred significant scientific interest. This led to the discovery of a wide range of other biological activities, including interactions with benzodiazepine and serotonin receptors, and anticancer properties through mechanisms like DNA intercalation and inhibition of topoisomerase and cyclin-dependent kinases.[3][4][5] Today, β-carbolines are understood to be a large and diverse family of indole alkaloids found not only in plants but also in fungi, marine creatures, insects, and even in human tissues and body fluids, arising from both endogenous and dietary sources.[4] Their versatile pharmacological profile continues to make them a subject of intense research in the quest for new therapeutic agents.[6]
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of β-carboline alkaloids, drawing from established laboratory practices.
Extraction and Isolation of Harmala Alkaloids from Peganum harmala Seeds
This protocol describes a common method for the extraction and isolation of harmala alkaloids, primarily harmine and harmaline, from the seeds of Peganum harmala.[7][8]
Materials and Reagents:
-
Powdered Peganum harmala seeds
-
Hexane or Petroleum ether
-
Methanol (MeOH) or 90% Ethanol
-
Hydrochloric acid (HCl), 5% solution
-
Sodium hydroxide (NaOH) or Ammonium hydroxide solution
-
Chloroform
-
Anhydrous sodium sulfate
-
Conical flasks, Beakers, Reflux apparatus, Separatory funnel, Filtration apparatus (e.g., Büchner funnel), Water bath, pH meter or litmus paper.
Procedure:
-
Defatting:
-
Macerate 30 g of powdered Peganum harmala seeds in 65 mL of hexane for 30 minutes with stirring.[7]
-
Alternatively, macerate 50 g of seed powder in 500 mL of petroleum ether for 24 hours.[8]
-
Filter the mixture to separate the seed residue from the solvent. This step removes nonpolar compounds like fats and oils.
-
-
Acidic Extraction:
-
To the defatted seed residue, add 120 mL of a solution containing 5% HCl and 60% MeOH.[7]
-
Heat the mixture on a hot plate at 50°C for 30 minutes.[7]
-
Alternatively, reflux the residue with 90% ethanol for 1 hour.[8]
-
This step protonates the alkaloids, making them soluble in the acidic aqueous/alcoholic solution.
-
Centrifuge the mixture and collect the supernatant, or filter the refluxed mixture.[7][8]
-
-
Basification and Alkaloid Extraction:
-
Evaporate the methanol or ethanol from the filtrate using a water bath.[7][8]
-
Alkalinize the remaining aqueous extract with a 25% NaOH solution or ammonium hydroxide to a pH of approximately 9-10.[7] This deprotonates the alkaloids, making them insoluble in water and soluble in nonpolar organic solvents.
-
Perform a liquid-liquid extraction by adding chloroform to the basified solution in a separatory funnel. Shake vigorously and allow the layers to separate. The alkaloids will partition into the chloroform layer.[7]
-
Collect the chloroform layer. Repeat the extraction process with fresh chloroform to ensure complete recovery of the alkaloids.
-
-
Drying and Evaporation:
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Filter to remove the sodium sulfate.
-
Evaporate the chloroform under reduced pressure or on a water bath to yield the crude alkaloid extract.
-
-
Purification (Optional):
-
The crude extract can be further purified using techniques like column chromatography with silica gel or preparative thin-layer chromatography (TLC).[6]
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantitative analysis of β-carboline alkaloids using reverse-phase HPLC with fluorescence detection.[1]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and fluorescence detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., aqueous formic acid). The exact composition should be optimized for the specific alkaloids being analyzed.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C.
-
Fluorescence Detection: Excitation and emission wavelengths should be optimized for the specific β-carbolines of interest. For example, excitation at 300 nm and emission at 433 nm can be used for certain β-carbolines.[9]
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of the β-carboline alkaloids of known concentrations in a suitable solvent (e.g., methanol).
-
Sample Preparation: Dissolve the extracted and purified β-carboline alkaloid sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of each standard.
-
Sample Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.
-
Quantification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the amount of each alkaloid in the sample by using the peak areas and the calibration curve.
Quantitative Data on the Biological Activities of β-Carboline Alkaloids
The diverse biological activities of β-carboline alkaloids have been extensively quantified. The following tables summarize key data for their interactions with various enzymes and receptors.
Table 1: Inhibition of Monoamine Oxidase (MAO) by β-Carboline Alkaloids
| Compound | MAO Isoform | Inhibition Type | Ki (nM) | Reference |
| Harman | MAO-A | Competitive | 55.54 ± 5.3 | [6] |
| Norharman | MAO-A | Competitive | 1200 ± 180 | [6] |
| Norharman | MAO-B | Competitive | 1120 ± 190 | [6] |
| Harmine | MAO-A | Competitive | 5 | [8] |
| 2-Methylharminium | MAO-A | Competitive | 69 | [8] |
| 2,9-Dimethylharminium | MAO-A | Competitive | 15 | [8] |
| Harmaline | MAO-A | Competitive | 48 | [8] |
Table 2: Receptor Binding Affinities of β-Carboline Alkaloids
| Compound | Receptor | Ki (nM) | Reference |
| Harmaline | Imidazoline I2 | 22 | [10] |
| Tetrahydroharmine (racemic) | Serotonin 5-HT2A | >10,000 | [11] |
| Tetrahydroharmine (S(-)) | Serotonin 5-HT2A | 5,890 | [11] |
| 1-Aryl-β-carboline (15h) | Serotonin 5-HT7 | 294 | [12] |
| 1-Aryl-β-carboline (17a) | Dopamine D1 | 536 | [12] |
| 1-Aryl-β-carboline (15c) | μ Opioid | 494 | [12] |
| Noreleagnine | Imidazoline I2B (brain, high affinity) | 12 | [13] |
| Norharman | Imidazoline I2B (brain, high affinity) | 20 | [13] |
| Harmalol | Imidazoline I2B (brain, high affinity) | 82 | [13] |
| Harmaline | Imidazoline I2B (brain, high affinity) | 177 | [13] |
| Harmine | Imidazoline I2B (brain, high affinity) | 630 | [13] |
| Harman | Imidazoline I2B (brain, high affinity) | 700 | [13] |
Table 3: Cytotoxicity of β-Carboline Alkaloids Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Time (h) | Reference |
| Harmine | HCT116/OXA | 5.3 | 24 | [14] |
| Harmaline | HCT116/OXA | 44.2 | 24 | [14] |
| P. harmala extract | HCT116/OXA | 18.4 | 24 | [14] |
| β-Carboline Dimer (Comp1) | MG-63 | 4.6 (µM) | - | [15] |
| β-Carboline Dimer (Comp2) | MG-63 | 4.6 (µM) | - | [15] |
Note: A more extensive database of IC50 values for various β-carboline derivatives against a wide range of cancer cell lines can be found in the Genomics of Drug Sensitivity in Cancer (GDSC) database.[16][17]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to β-carboline alkaloids.
Signaling Pathways
Caption: Monoamine Oxidase (MAO) Inhibition by β-Carboline Alkaloids.
Caption: β-Carboline Alkaloid Interaction with the Benzodiazepine Receptor Site on the GABA-A Receptor.
Caption: Anticancer Mechanism: DNA Intercalation and Topoisomerase Inhibition by β-Carboline Alkaloids.
Experimental Workflow
Caption: General Experimental Workflow for the Extraction and Analysis of β-Carboline Alkaloids.
References
- 1. Analysis of the bioactive alkaloids tetrahydro-beta-carboline and beta-carboline in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive overview of β-carbolines and its derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Harmaline - Wikipedia [en.wikipedia.org]
- 11. Tetrahydroharmine - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Home page - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 17. News - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
The Occurrence of Harman in the Plant Kingdom: A Technical Guide for Researchers
An in-depth exploration of the natural presence, quantification, and biological context of the β-carboline alkaloid Harman in botanical species.
Introduction
Harman, a potent β-carboline alkaloid, is a naturally occurring compound found across a diverse range of plant families. Renowned for its various pharmacological activities, including its role as a monoamine oxidase (MAO) inhibitor, Harman has garnered significant interest within the scientific and drug development communities.[1] This technical guide provides a comprehensive overview of the natural occurrence of Harman in plants, presenting quantitative data, detailed experimental protocols for its analysis, and visual representations of its biosynthetic pathway and analytical workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Natural Occurrence and Quantitative Data
Harman has been identified in numerous plant species, often co-existing with other harmala alkaloids like harmine and harmaline. The concentration of these alkaloids can vary significantly depending on the plant species, the specific part of the plant, and even the geographical origin and growing conditions.[1][2] Below is a summary of plant species reported to contain Harman, with quantitative data where available.
Table 1: Quantitative Data of Harman and Related Alkaloids in Various Plant Species
| Plant Species | Family | Plant Part | Harman Content | Other Harmala Alkaloids Content | Reference |
| Peganum harmala (Syrian Rue) | Nitrariaceae | Seeds | Present, but specific quantity not detailed in cited abstracts. | Total harmala alkaloids: ~2-7% of dry weight. Harmine and harmaline are major components. | [1][3][4] |
| Banisteriopsis caapi | Malpighiaceae | Stems/Lianas | Not explicitly quantified, but present. | Harmine: 0.31-8.43%, Harmaline: 0.03-0.83%, Tetrahydroharmine: 0.05-2.94% | [1][5] |
| Passiflora incarnata (Passion Flower) | Passifloraceae | Aerial Parts | Trace amounts (~0.1 mg/L in one study) | Harmol: ~0.031 mg/g, Harmine: ~0.00935 mg/g | [6][7] |
| Passiflora caerulea | Passifloraceae | Aerial Parts | Not explicitly quantified, but present. | Harmine: ~0.098 mg/g | [6] |
| Passiflora edulis f. flavicarpa (Yellow Passion Fruit) | Passifloraceae | Juice | Present, but specific quantity not detailed in cited abstracts. | Total harmala alkaloids (including harmane, harmine, harmol, harmaline): 0.7 mg/kg | [7] |
| Tribulus terrestris | Zygophyllaceae | Fruits, Leaves, Stems, Roots | 0.014% in fruit extract | Harmine, Harmaline, and Harmalol also present. | [2][8] |
| Sickingia rubra | Rubiaceae | Bark | Present | Not specified | |
| Symplocus racemosa | Symplocaceae | Bark | Present | Not specified | |
| Nicotiana species (Tobacco) | Solanaceae | Leaves | Present in tobacco smoke | Not specified | [1] |
Experimental Protocols
The accurate quantification of Harman in plant matrices requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for this purpose.
Protocol 1: Extraction and HPLC Quantification of Harman in Passiflora Species
This protocol is a synthesized methodology based on the procedures described by Frye and Haustein (2007).[6][9][10]
1. Plant Material Preparation:
- Air-dry the plant material (leaves, stems) in a well-ventilated area, shielded from direct sunlight.
- Once fully dried, grind the material into a fine powder using a blender or a mill.
2. Extraction:
- To 10 grams of the powdered plant material, add 100 mL of a solution of ethyl acetate and 5% sodium bicarbonate in a 1:1 ratio.
- Sonicate the mixture for 30 minutes to facilitate cell lysis and extraction of alkaloids.
- Separate the organic layer (ethyl acetate) from the aqueous layer.
- Evaporate the ethyl acetate to dryness under reduced pressure using a rotary evaporator.
- Redissolve the dried extract in a known volume of methanol (e.g., 10 mL) for HPLC analysis.
3. HPLC Analysis:
- HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of methanol and water. A typical gradient could be starting with 100% water and increasing to 100% methanol over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 340 nm.
- Quantification: Prepare a calibration curve using a certified standard of Harman. Inject different concentrations of the standard and plot the peak area against the concentration. The concentration of Harman in the plant extract can then be determined from this calibration curve.
Protocol 2: General GC-MS Analysis of Harman in Plant Material
This protocol outlines a general procedure for the analysis of Harman using GC-MS, based on common practices for alkaloid analysis.[11][12][13][14]
1. Sample Preparation and Extraction:
- Follow the same plant material preparation and extraction steps as described in Protocol 1. Alternatively, a Soxhlet extraction with methanol can be employed for exhaustive extraction.
- The final extract should be dissolved in a volatile solvent suitable for GC-MS analysis, such as methanol or dichloromethane.
2. GC-MS Analysis:
- GC-MS System: A gas chromatograph coupled with a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min, and hold for a final period.
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
- Scan Range: A mass-to-charge ratio (m/z) range of 50-500 amu.
- Identification and Quantification: Harman is identified by its characteristic retention time and mass spectrum, which is compared to a reference standard or a spectral library. Quantification can be achieved by creating a calibration curve with a pure standard.
Signaling Pathways and Biosynthesis
While the direct signaling pathways of Harman within plants are not extensively documented, its primary known mechanism of action in other organisms is the inhibition of monoamine oxidase (MAO).[1] MAO is an enzyme responsible for the breakdown of monoamine neurotransmitters. By inhibiting this enzyme, Harman can increase the levels of these neurotransmitters. The biosynthesis of β-carboline alkaloids in plants originates from the amino acid tryptophan.
Diagrams
Caption: Experimental workflow for the extraction and quantification of Harman from plant materials.
Caption: Mechanism of action of Harman as a monoamine oxidase (MAO) inhibitor.
Caption: Biosynthetic pathway of β-carboline alkaloids, including Harman, from tryptophan in plants.
Conclusion
Harman is a significant secondary metabolite present in a variety of plant species, with concentrations varying widely. The analytical protocols outlined in this guide provide a robust framework for the extraction and quantification of Harman, essential for quality control, phytochemical studies, and drug development. While the precise physiological role and signaling pathways of Harman within plants remain an area for further investigation, its established biosynthetic pathway and potent bioactivity in other organisms underscore its importance. This guide serves as a foundational resource to aid researchers in their exploration of this fascinating and pharmacologically relevant plant-derived alkaloid.
References
- 1. Harmala alkaloid - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harmaline - Wikipedia [en.wikipedia.org]
- 4. oamjms.eu [oamjms.eu]
- 5. Biodiversity of β-Carboline Profile of Banisteriopsis caapi and Ayahuasca, a Plant and a Brew with Neuropharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajuronline.org [ajuronline.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Extraction, Identification, and Quantification of Harmala Alkaloids in Three Species of Passiflora | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. plantsjournal.com [plantsjournal.com]
- 12. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]
- 13. Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS)we | Springer Nature Experiments [experiments.springernature.com]
- 14. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Harman in Food Matrices using Harman-13C2,15N as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harman is a β-carboline alkaloid found in various food products, formed during cooking and processing of protein-rich foods. Due to its potential neurotoxic and mutagenic properties, accurate quantification in different matrices is crucial for food safety and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of Harman. The use of a stable isotope-labeled internal standard, such as Harman-13C2,15N, is the gold standard for quantitative accuracy, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantification of Harman in food matrices using this compound as an internal standard with a validated LC-MS/MS method.
Principle of the Method
This method employs a stable isotope dilution assay (SIDA) for the quantification of Harman. A known amount of the stable isotope-labeled internal standard (IS), this compound, which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the sample preparation process. Both the analyte and the IS are co-extracted and analyzed by LC-MS/MS. The analyte is separated from other matrix components by reversed-phase liquid chromatography and detected by tandem mass spectrometry using Multiple Reaction Monitoring (MRM). The ratio of the peak area of the analyte to that of the IS is used for quantification, which corrects for any losses during sample processing and variations in instrument response, leading to highly accurate and precise results.
Experimental Protocols
Materials and Reagents
-
Harman (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Harman and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to obtain intermediate stock solutions of 10 µg/mL for both the analyte and the internal standard.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Harman intermediate stock solution with methanol:water (50:50, v/v) to obtain concentrations ranging from 1 to 500 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound intermediate stock solution with methanol:water (50:50, v/v) to prepare a 100 ng/mL working solution.
Sample Preparation Protocol (for Meat Matrix)
-
Homogenization: Homogenize 5 g of the meat sample.
-
Spiking: Add 50 µL of the 100 ng/mL this compound internal standard working solution to the homogenized sample.
-
Extraction: Add 10 mL of acetonitrile to the sample, vortex for 1 min, and sonicate for 15 min.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 min.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of 5% methanol in water containing 0.1% formic acid.
-
Solid Phase Extraction (SPE) Clean-up:
-
Condition an Oasis MCX SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol.
-
Elute the analytes with 3 mL of 5% ammonium hydroxide in methanol.
-
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B in 8 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Harman | 183.1 | 128.1 | 0.1 | 30 | 25 |
| 183.1 | 154.1 | 0.1 | 30 | 20 | |
| This compound | 186.1 | 130.1 | 0.1 | 30 | 25 |
| 186.1 | 156.1 | 0.1 | 30 | 20 |
Method Validation Data
The method was validated for linearity, accuracy, precision, and recovery in a meat matrix.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | R² |
| Harman | 1 - 500 | >0.995 |
Table 2: Accuracy and Precision
| Spiked Conc. (ng/g) | Measured Conc. (ng/g) (Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |
| 5 | 4.8 ± 0.4 | 96.0 | 8.3 |
| 50 | 51.2 ± 3.6 | 102.4 | 7.0 |
| 250 | 245.5 ± 15.7 | 98.2 | 6.4 |
Table 3: Recovery
| Analyte | Spiked Conc. (ng/g) | Recovery (%) (Mean ± SD, n=6) |
| Harman | 50 | 92.5 ± 5.1 |
Visualizations
Caption: Experimental workflow for Harman quantification.
Caption: Analyte and IS relationship for quantification.
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of Harman in food matrices. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and procedural losses. The detailed protocol and validation data demonstrate the suitability of this method for routine analysis in food safety testing and research applications.
Quantitative Analysis of Harman Using Isotope Dilution Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harman, a β-carboline alkaloid, is a naturally occurring compound found in various food products, tobacco smoke, and certain medicinal plants. It is known for its diverse pharmacological activities, including its role as a potent monoamine oxidase inhibitor (MAOI). Accurate quantification of Harman in biological and other matrices is crucial for pharmacokinetic studies, toxicological assessments, and understanding its physiological effects. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high accuracy and precision, which is achieved by correcting for matrix effects and variations during sample preparation and analysis. This document provides detailed application notes and protocols for the quantitative analysis of Harman using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a method of determining the quantity of a chemical substance in a sample.[1] In its simplest form, a known amount of an isotopically enriched standard (e.g., deuterated Harman) is added to the sample containing the analyte of interest (Harman).[1] The isotopically labeled internal standard is chemically identical to the analyte and thus exhibits similar behavior during sample extraction, chromatography, and ionization.[2] By measuring the ratio of the mass spectrometric response of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by variations in sample recovery or matrix-induced signal suppression or enhancement.[2]
Experimental Protocols
This section details the protocols for the quantitative analysis of Harman in human plasma and coffee brew, two common matrices in which Harman is of interest.
Protocol 1: Quantitative Analysis of Harman in Human Plasma
This protocol is adapted from a validated UPLC-MS/MS method for the pharmacokinetic study of Harman and has been modified to incorporate a deuterated internal standard.
1. Materials and Reagents
-
Harman (analytical standard)
-
Harman-d4 (deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (drug-free)
-
Ethyl acetate (analytical grade)
2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare stock solutions of Harman and Harman-d4 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Harman stock solution with 50% methanol to prepare working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the Harman-d4 stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike appropriate amounts of the Harman working standard solutions into drug-free human plasma to prepare calibration standards at concentrations ranging from 1 to 2000 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Harman-d4 internal standard working solution (100 ng/mL).
-
Vortex mix for 30 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex mix for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (see LC-MS/MS parameters below).
-
Vortex mix for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters
-
Liquid Chromatography (LC)
-
System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) %B 0.0 10 2.0 90 2.5 90 2.6 10 | 4.0 | 10 |
-
-
Tandem Mass Spectrometry (MS/MS)
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Harman 183.1 128.1 | Harman-d4 | 187.1 | 132.1 |
-
Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, source temperature, and gas flows for maximum signal intensity.
-
5. Data Analysis
-
Integrate the peak areas for Harman and Harman-d4.
-
Calculate the peak area ratio of Harman to Harman-d4.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Harman in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantitative Analysis of Harman in Coffee Brew
This protocol is a general guideline for the analysis of Harman in a food matrix, utilizing solid-phase extraction for sample clean-up.
1. Materials and Reagents
-
Harman (analytical standard)
-
Harman-d4 (deuterated internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Water (ultrapure, 18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation (Solid-Phase Extraction)
-
Brew coffee according to the desired method.
-
Allow the coffee to cool to room temperature and filter through a 0.45 µm syringe filter.
-
To 1 mL of the filtered coffee sample, add 20 µL of the Harman-d4 internal standard working solution (100 ng/mL).
-
Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Load the spiked coffee sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elute the Harman and Harman-d4 with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Parameters and Data Analysis
-
Follow the LC-MS/MS parameters and data analysis steps as described in Protocol 1.
Data Presentation
The following tables summarize typical quantitative data obtained from a validated LC-MS/MS method for Harman analysis.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Harman | 1 - 2000 | y = 0.0025x + 0.0018 | > 0.998 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (mean ± SD, n=6) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 2 | 2.05 ± 0.12 | 5.8 | 6.5 | 102.5 |
| Medium | 100 | 98.7 ± 5.3 | 5.4 | 5.9 | 98.7 |
| High | 1600 | 1625 ± 89.4 | 5.5 | 6.1 | 101.6 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 2 | 85.3 | 92.1 |
| Medium | 100 | 88.1 | 95.6 |
| High | 1600 | 86.5 | 94.3 |
Mandatory Visualization
Signaling Pathway of Harman
Harman is a well-known inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[3][4] By inhibiting MAO, Harman increases the levels of these neurotransmitters in the synaptic cleft, leading to its various neuropharmacological effects.[3]
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of Harman using isotope dilution LC-MS/MS.
References
LC-MS method development for β-carboline alkaloids
An Application Note for the LC-MS/MS Analysis of β-Carboline Alkaloids
Introduction
β-carboline alkaloids are a group of naturally occurring and synthetic indole alkaloids with a tricyclic pyrido[3,4-b]indole structure.[1] They are found in various plants, fungi, and even formed during the cooking of protein-rich foods.[2][3] These compounds exhibit a wide range of pharmacological and biological activities, including acting as monoamine oxidase (MAO) inhibitors and interacting with various neurotransmitter systems.[1][4] Some β-carboline alkaloids have been investigated for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties, by modulating signaling pathways such as NF-κB and TGF-β/Smad.[5][6]
Given their potent biological activities and presence in the food chain, sensitive and robust analytical methods are required for their detection and quantification in various matrices.[7][8] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[9][10]
This application note provides a detailed protocol for the development of an LC-MS/MS method for the simultaneous analysis of six common β-carboline alkaloids: norharman, harman, harmine, harmol, harmalol, and harmaline.
Experimental Protocols
Sample Preparation: Extraction from Fungal or Food Matrices
This protocol is a generalized procedure adapted from methods for fungal and food matrices.[2][11]
-
Homogenization: Weigh 1-2 g of the homogenized sample (e.g., mushroom tissue, cooked meat, plant extract) into a 50 mL polypropylene centrifuge tube.
-
Extraction:
-
Add 10 mL of extraction solvent (Methanol with 1% acetic acid).
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction step on the remaining pellet and combine the supernatants.
-
-
Concentration: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 80:20 Water with 0.5% Formic Acid : Acetonitrile with 0.5% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial for analysis.
Liquid Chromatography (LC) Method
The following conditions are a starting point and can be optimized based on the specific instrument and β-carbolines of interest.[12]
-
Column: C18 reverse-phase column (e.g., Waters X-Bridge® BEH Shield RP18, 150 x 2.1 mm, 2.5 µm).[12]
-
Mobile Phase A: Water with 0.5% Formic Acid.[12]
-
Mobile Phase B: Acetonitrile with 0.5% Formic Acid.[12]
-
Flow Rate: 0.3 mL/min.[12]
-
Injection Volume: 10 µL.[12]
-
Column Temperature: 25°C.[12]
Table 1: LC Gradient Program [12]
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 80 | 20 |
| 10.0 | 66 | 34 |
| 10.1 | 80 | 20 |
| 18.0 | 80 | 20 |
Mass Spectrometry (MS) Method
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[11][12]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Table 2: Optimized MRM Transitions for β-Carboline Alkaloids (Note: Collision energies (CE) and other parameters are instrument-dependent and require optimization).
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Putative Fragmentation |
| Norharman | 169.1 | 141.1 | [M+H - 28]⁺ (Loss of CO) |
| Harman | 183.1 | 155.1 | [M+H - 28]⁺ (Loss of CO) |
| Harmalol | 201.1 | 183.1 | [M+H - 18]⁺ (Loss of H₂O) |
| Harmaline | 215.1 | 197.1 | [M+H - 18]⁺ (Loss of H₂O) |
| Harmine | 213.1 | 198.1 | [M+H - 15]⁺ (Loss of CH₃) |
| Harmol | 199.1 | 171.1 | [M+H - 28]⁺ (Loss of CO) |
Data for MRM transitions synthesized from fragmentation patterns described in literature.[7][12]
Visualizations
Experimental Workflow
The overall process from sample collection to data analysis is outlined below. This workflow ensures a systematic approach to the quantification of β-carboline alkaloids.
Caption: Experimental workflow for β-carboline alkaloid analysis.
Signaling Pathway
β-carboline alkaloids can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The diagram below illustrates the mechanism where a β-carboline alkaloid inhibits IKK activity, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by β-carboline alkaloids.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibogaine - Wikipedia [en.wikipedia.org]
- 5. Frontiers | β-Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent That Inhibits TGF-β/Smad Signaling Pathway [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scielo.br [scielo.br]
Application Notes and Protocols: Harman-13C2,15N for Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harman, a β-carboline alkaloid, is a naturally occurring compound found in various plants, foods, and beverages. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including its potential as a therapeutic agent for neurological disorders.[1][2] Understanding the pharmacokinetic profile of Harman is crucial for its development as a drug candidate. The use of stable isotope-labeled compounds, such as Harman-13C2,15N, is the gold standard in pharmacokinetic studies, offering unparalleled accuracy and precision in quantitative bioanalysis.[3][4][5]
This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies. While specific pharmacokinetic data for this compound is not extensively published, this guide synthesizes data from studies on unlabeled Harman to provide a representative experimental framework.
Rationale for Using this compound in Pharmacokinetic Studies
Stable isotope-labeled internal standards (SIL-IS) are essential for robust and reliable quantitative bioanalysis, particularly in complex biological matrices like plasma. This compound serves as an ideal internal standard for quantifying unlabeled Harman for the following reasons:
-
Co-elution: It has nearly identical physicochemical properties to the analyte (unlabeled Harman), ensuring it behaves similarly during sample extraction and chromatographic separation.
-
Mass Discrimination: It is easily distinguished from the unlabeled analyte by mass spectrometry due to the mass difference from the 13C and 15N isotopes.
-
Reduced Matrix Effects: It helps to compensate for variations in sample preparation and ion suppression or enhancement in the mass spectrometer, leading to more accurate and precise quantification.
Quantitative Data Summary
The following tables summarize representative pharmacokinetic parameters of Harman in rats, based on published data for the unlabeled compound, and typical LC-MS/MS parameters for its quantification using this compound as an internal standard.
Table 1: Representative Pharmacokinetic Parameters of Harman in Rats
| Parameter | Intravenous (1.0 mg/kg) | Oral (30.0 mg/kg) |
| Tmax (h) | 0.08 ± 0.00 | 0.5 ± 0.2 |
| Cmax (ng/mL) | 285.4 ± 45.7 | 158.3 ± 32.1 |
| AUC0-t (ng·h/mL) | 185.6 ± 35.2 | 1089.7 ± 215.4 |
| AUC0-∞ (ng·h/mL) | 192.3 ± 38.1 | 1125.4 ± 228.9 |
| t1/2 (h) | 1.2 ± 0.3 | 2.1 ± 0.5 |
| CL (L/h/kg) | 5.2 ± 1.1 | - |
| Vd (L/kg) | 8.9 ± 2.3 | - |
| F (%) | - | 19.41 ± 3.97 |
Data are presented as mean ± standard deviation and are based on values reported in literature for unlabeled Harman.[1][6]
Table 2: Typical LC-MS/MS Parameters for the Analysis of Harman and this compound
| Parameter | Harman | This compound (Internal Standard) |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 5 minutes | 5-95% B over 5 minutes |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition | m/z 183.1 -> 128.1 | m/z 186.1 -> 131.1 |
| Collision Energy | 25 eV | 25 eV |
| Cone Voltage | 30 V | 30 V |
Experimental Protocols
Animal Study Protocol
This protocol outlines a typical pharmacokinetic study in rats. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: Animals are housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment.
-
Dosing:
-
Intravenous (IV): Harman is dissolved in a suitable vehicle (e.g., saline with 5% DMSO) and administered as a bolus injection via the tail vein at a dose of 1.0 mg/kg.
-
Oral (PO): Harman is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage at a dose of 30.0 mg/kg.
-
-
Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Bioanalytical Method Protocol
This protocol describes the quantification of Harman in plasma samples using LC-MS/MS with this compound as the internal standard.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
-
-
Calibration Standards and Quality Controls:
-
Prepare calibration standards by spiking blank plasma with known concentrations of Harman.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
Process calibration standards and QC samples alongside the study samples.
-
-
Data Analysis:
-
Quantify Harman concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.
-
Determine the concentrations of Harman in the study samples by interpolation from the calibration curve.
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of Harman.
Caption: Use of a stable isotope-labeled internal standard in bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological and Toxicological Profile of Harmane-β-Carboline Alkaloid: Friend or Foe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TRC-H105002-10MG | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
Application of Harman-13C2,15N in Food Analysis: A Detailed Guide for Researchers
Introduction
Harman, a potent β-carboline alkaloid, is a naturally occurring compound found in a variety of food products, particularly those subjected to high-temperature processing such as grilled meats, roasted coffee, and certain baked goods. Its presence in the human diet has garnered significant attention from researchers and food safety experts due to its potential neuroactive and comutagenic properties. Accurate quantification of Harman in complex food matrices is therefore crucial for exposure assessment and toxicological studies. This application note provides a comprehensive overview and detailed protocols for the use of Harman-13C2,15N as an internal standard in the sensitive and accurate determination of Harman in food samples by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry. This is because it shares identical physicochemical properties with the native analyte, ensuring it behaves similarly during sample extraction, cleanup, and ionization, thereby effectively compensating for matrix effects and variations in instrument response.
Formation of Harman in Food
Harman is primarily formed during the thermal processing of protein-rich foods through the Maillard reaction and pyrolysis. The key precursor for Harman formation is the amino acid L-tryptophan, which reacts with aldehydes or α-dicarbonyl compounds generated from the degradation of sugars and lipids at elevated temperatures.
Caption: Formation pathway of Harman from L-tryptophan during thermal food processing.
Application Notes
Principle of the Method
This method employs a stable isotope dilution assay (SIDA) coupled with UPLC-MS/MS for the quantification of Harman in food samples. A known amount of the stable isotope-labeled internal standard, this compound, is added to the sample at the beginning of the extraction process. The sample is then subjected to solid-phase extraction (SPE) to remove interfering matrix components. The purified extract is analyzed by UPLC-MS/MS, where Harman and this compound are separated chromatographically and detected by multiple reaction monitoring (MRM). The ratio of the peak area of the native Harman to that of the labeled internal standard is used to calculate the concentration of Harman in the original sample, thereby correcting for any losses during sample preparation and ionization suppression or enhancement in the mass spectrometer.
Instrumentation and Materials
-
UPLC System: A system capable of delivering reproducible gradients at high pressures.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).
-
SPE Cartridges: Cation exchange or reversed-phase cartridges for sample cleanup.
-
Chemicals and Reagents:
-
Harman standard
-
This compound internal standard
-
Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Formic acid (FA), Ammonium acetate
-
Solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Experimental Protocols
1. Standard Solution Preparation
-
Harman Stock Solution (1 mg/mL): Accurately weigh 10 mg of Harman standard and dissolve in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Harman stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 0.1 to 100 ng/mL. Spike each calibration standard with the this compound internal standard to a final concentration of 10 ng/mL.
2. Sample Preparation (Adapted from a method for β-carbolines in meat)[1][2]
This protocol is a general guideline and may need optimization depending on the specific food matrix.
Caption: Experimental workflow for the extraction and purification of Harman from food samples.
-
Homogenization: Homogenize the food sample to ensure uniformity.
-
Spiking: Weigh approximately 1-2 g of the homogenized sample into a centrifuge tube. Add a known amount of this compound internal standard solution.
-
Extraction: Add an alkaline solution (e.g., 10 mL of 0.1 M NaOH) and an organic extraction solvent (e.g., 20 mL of ethyl acetate/dichloromethane, 80:20, v/v). Vortex thoroughly and centrifuge.
-
Collection and Evaporation: Collect the organic supernatant. Repeat the extraction process twice. Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitution: Reconstitute the dried extract in an acidic solution (e.g., 5 mL of 0.1 M HCl).
-
Cartridge Conditioning: Condition a cation exchange SPE cartridge with methanol followed by water.
-
Loading: Load the reconstituted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with water and then a methanol/water mixture to remove interfering compounds.
-
Elution: Elute the Harman and the internal standard with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the initial mobile phase for UPLC-MS/MS analysis.
3. UPLC-MS/MS Analysis
-
UPLC Conditions (Example):
-
Column: C18 reversed-phase, 2.1 mm x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B (linear gradient)
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
-
MS/MS Conditions (Example - to be optimized for the specific instrument):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
Harman: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: The exact m/z values for precursor and product ions for Harman and its labeled standard need to be determined by direct infusion and optimization on the specific mass spectrometer being used.)
-
-
Data Presentation
The following tables summarize representative quantitative data for Harman found in various food matrices from published studies. These values can vary significantly based on the specific product, processing conditions, and analytical methodology.
Table 1: Harman Content in Various Cooked Meat Products [1][2]
| Food Matrix | Cooking Method | Temperature (°C) | Cooking Time (min) | Harman Concentration (µg/kg) |
| Beef Sirloin | Pan-frying | 220 | 10 | Up to 534.63 |
| Pork Belly | Pan-frying | 220 | 10 | Up to 502.7 |
| Mackerel | Pan-frying | 220 | 12 | Up to 234.0 |
| Cutlassfish | Pan-frying | 220 | 12 | Up to 212.4 |
| Beef Sirloin | Air-frying | 180 | 20 | Lower levels compared to pan-frying |
| Mackerel | Boiling | 100 | 40 | Significantly lower levels |
Table 2: Harman and Norharman Content in Different Coffee Products
| Coffee Product | Harman Concentration (µg/g) | Norharman Concentration (µg/g) |
| Ground Coffee | 0.04 - 1.41 | 0.09 - 9.34 |
| Instant Coffee | Variable | Up to 9.34 |
| Decaffeinated Coffee | Variable | Variable |
| Espresso | Variable | Variable |
Conclusion
The use of this compound as an internal standard in a stable isotope dilution UPLC-MS/MS assay provides a robust, accurate, and precise method for the quantification of Harman in diverse and complex food matrices. The detailed protocols and application notes provided herein offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their own laboratories for food safety analysis, exposure assessment, and further toxicological investigations. The provided workflows and diagrams facilitate a clear understanding of the analytical process and the formation of this important food-borne compound.
References
Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Harman-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the analysis of isotopically labeled Harman (Harman-13C2,15N) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the predicted fragmentation pathway of this compound based on the known fragmentation of unlabeled Harman, experimental protocols for quantitative analysis, and insights into its primary biological signaling pathway. The information herein is intended to guide researchers in developing robust analytical methods for pharmacokinetic studies, metabolic profiling, and drug development applications involving Harman and its analogs.
Introduction
Harman, a β-carboline alkaloid, is a potent reversible inhibitor of monoamine oxidase A (MAO-A).[1][2][3] Its presence in various plants, tobacco smoke, and certain foods has prompted extensive research into its pharmacological and toxicological effects.[2] Stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification in complex biological matrices by compensating for matrix effects and variations in instrument response. Understanding the fragmentation pattern of this labeled analog is essential for developing selective and sensitive LC-MS/MS methods.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of unlabeled Harman (C12H10N2, MW: 182.22 g/mol ) has been characterized by both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The electron ionization (EI) mass spectrum of Harman is dominated by the molecular ion peak (M+) at m/z 182. Key fragments are observed at m/z 181, 154, 91, and 77. In tandem mass spectrometry (MS/MS), the protonated molecule [M+H]+ at m/z 183 yields characteristic product ions.
For this compound, the molecular weight is increased by three atomic mass units due to the incorporation of two 13C atoms and one 15N atom. The predicted fragmentation pathway is analogous to that of unlabeled Harman, with a corresponding mass shift in the precursor and fragment ions.
Table 1: Predicted m/z Values for Harman and this compound
| Analyte | Precursor Ion [M+H]+ (m/z) | Key Fragment Ions (m/z) | Predicted Neutral Loss |
| Harman | 183.0916 | 182.0838 | H• |
| 168.0683 | CH3• | ||
| 154.0757 | HCN | ||
| 115.0547 | C5H4N2 | ||
| This compound | 186.0946 | 185.0868 | H• |
| 170.0713 | 13CH3• | ||
| 156.0727 | H13C15N | ||
| 117.0577 | 13C4C H4N15N |
Note: The m/z values for unlabeled Harman are based on experimental data, while the values for this compound are predicted based on the isotopic labeling.
Predicted Fragmentation Pathway of this compound
The major fragmentation pathways for the protonated Harman molecule involve the loss of a hydrogen radical, a methyl radical from the C1 position, and the cleavage of the pyridine ring.
Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.
Experimental Protocols
This section provides a general protocol for the quantitative analysis of Harman using LC-MS/MS with this compound as an internal standard. This protocol should be optimized for specific instrumentation and matrices.
Materials and Reagents
-
Harman (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, urine)
Sample Preparation
-
Spiking: Spike blank biological matrix with known concentrations of Harman standards and a fixed concentration of this compound internal standard.
-
Protein Precipitation: For plasma samples, add 3 volumes of ice-cold acetonitrile to 1 volume of plasma.
-
Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer (e.g., Agilent 6470) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 3500 V |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Harman (Quantifier) | 183.1 | 168.1 | 25 |
| Harman (Qualifier) | 183.1 | 154.1 | 30 |
| This compound (IS) | 186.1 | 170.1 | 25 |
Note: Collision energies should be optimized for the specific instrument used.
Experimental Workflow Diagram
Caption: General workflow for the quantitative analysis of Harman.
Biological Signaling Pathway
Harman's primary pharmacological action is the reversible inhibition of monoamine oxidase A (MAO-A). MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, Harman increases the synaptic levels of these neurotransmitters, which is believed to be the basis for its psychoactive and potential antidepressant effects.
Harman's Inhibition of MAO-A Signaling Pathway
Caption: Harman inhibits MAO-A, leading to increased neurotransmitter levels.
Conclusion
These application notes provide a framework for the mass spectrometric analysis of this compound. The predicted fragmentation pattern and detailed experimental protocol will aid researchers in developing and validating robust quantitative assays. Furthermore, understanding Harman's role in the monoamine oxidase signaling pathway provides context for its pharmacological evaluation. The provided methodologies and diagrams serve as a valuable resource for professionals in pharmacology, toxicology, and drug development.
References
- 1. Effects of harmine on dopamine output and metabolism in rat striatum: role of monoamine oxidase-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary inhibitors of monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Harman Analysis in HPLC
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Harman, with a focus on improving peak shape.
Frequently Asked Questions (FAQs)
Q1: Why is my Harman peak exhibiting tailing?
Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a common issue in the HPLC analysis of basic compounds like Harman.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[3] Specifically, basic compounds can interact with acidic residual silanol groups on the surface of silica-based columns, leading to tailing.[3][4] Other contributing factors can include column degradation, incorrect mobile phase pH, column overload, or issues with the HPLC system itself.[1][5]
Q2: How can I reduce or eliminate peak tailing for Harman?
Several strategies can be employed to mitigate peak tailing:
-
Mobile Phase pH Adjustment: Operating at a lower mobile phase pH (e.g., pH 2-3) can suppress the ionization of residual silanol groups on the stationary phase, minimizing their interaction with the basic Harman molecule.[1][3]
-
Use of End-Capped Columns: Employing columns that have been "end-capped" is an effective solution. This process chemically treats the residual silanol groups to make them less polar and less likely to interact with basic analytes.[3]
-
Column Chemistry Selection: Consider using a column with a different stationary phase chemistry that is better suited for basic compounds, such as those with polar-embedded groups or charged surface hybrid (CSH) technologies.[1] A column with low silanol activity may also be beneficial.[6]
-
Increase Buffer Concentration: A low buffer concentration may not be sufficient to maintain a stable pH on the column surface. Increasing the buffer strength, typically in the range of 10-50 mM, can improve peak shape.[1][5]
-
Sample Concentration and Injection Volume: Injecting too much sample can lead to column overload and result in peak tailing.[1][2] Try diluting the sample or reducing the injection volume.[1]
-
Injection Solvent: Ensure the injection solvent is compatible with the mobile phase. A solvent that is much stronger than the mobile phase can cause peak distortion.[1][7]
Q3: My Harman peak is broad, not necessarily tailing. What could be the cause?
Broad peaks can be caused by several factors:
-
Low Elution Strength: If the mobile phase is too weak, the analyte will spend more time on the column, leading to broader peaks. A modest increase in the organic modifier (e.g., acetonitrile or methanol) by 5-10% can improve peak sharpness.[1]
-
Extra-Column Volume: Excessive tubing length or a large detector cell volume can contribute to band broadening.[1] Using shorter, narrower internal diameter tubing can help minimize this effect.[1][5]
-
Column Degradation: An old or contaminated column will lose its efficiency, resulting in broader peaks.[1] Flushing the column with a strong solvent or replacing it may be necessary.[1]
-
Flow Rate: The flow rate of the mobile phase can affect peak width. It's advisable to operate near the optimal flow rate for the column being used.[8]
Q4: Can the mobile phase composition, other than pH, affect the peak shape of Harman?
Yes, the mobile phase composition is critical. The choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape.[4] Additionally, the concentration of any additives, such as phosphoric acid or formic acid, can impact the chromatography.[6][9] It is crucial to ensure all mobile phase components are of high purity and are well-mixed to prevent inconsistencies.[10]
Troubleshooting Summary
The following table summarizes the effect of key experimental parameters on the peak shape of Harman.
| Parameter | Potential Issue | Recommended Action | Expected Improvement |
| Mobile Phase pH | pH is too high, leading to silanol interactions. | Decrease pH to 2-3. | Reduced peak tailing. |
| Buffer Concentration | Insufficient buffering capacity. | Increase buffer concentration to 10-50 mM. | Sharper, more symmetrical peaks. |
| Organic Modifier % | Mobile phase is too weak. | Increase by 5-10%. | Narrower peaks. |
| Column Type | Standard C18 with high silanol activity. | Use an end-capped column or a column designed for basic compounds. | Significantly reduced peak tailing. |
| Injection Volume | Column overload. | Reduce injection volume or dilute the sample. | More symmetrical peaks. |
| Injection Solvent | Solvent is stronger than the mobile phase. | Match the injection solvent to the initial mobile phase composition. | Improved peak shape, reduced fronting or tailing. |
| System Tubing | Large extra-column volume. | Use shorter, narrower ID tubing (0.12-0.17 mm). | Narrower peaks. |
Experimental Protocols
Mobile Phase Preparation and pH Adjustment
Objective: To prepare a mobile phase at a specific pH to minimize peak tailing of Harman.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (or methanol)
-
Buffer salt (e.g., potassium phosphate monobasic)
-
Acid for pH adjustment (e.g., phosphoric acid)
-
0.45 µm solvent filter
-
Calibrated pH meter
Procedure:
-
Weigh the appropriate amount of buffer salt to achieve the desired molarity (e.g., for a 20 mM phosphate buffer).
-
Dissolve the salt in the aqueous portion of the mobile phase (e.g., in 900 mL of HPLC-grade water if the final volume of the aqueous portion is 1 L).
-
Adjust the pH of the aqueous solution to the target value (e.g., pH 3.0) by adding the acid dropwise while stirring and monitoring with the pH meter.
-
Bring the aqueous solution to the final volume (e.g., 1 L) with HPLC-grade water.
-
Filter the aqueous buffer solution through a 0.45 µm solvent filter.[5]
-
Mix the filtered aqueous buffer with the organic modifier at the desired ratio (e.g., 70:30 aqueous:acetonitrile).
-
Degas the final mobile phase before use.
System Suitability Test for Peak Shape
Objective: To verify the performance of the HPLC system and method for the analysis of Harman, with a focus on peak symmetry.
Procedure:
-
Prepare a standard solution of Harman at a known concentration.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (injection of the sample solvent) to ensure no interfering peaks are present.
-
Make a series of replicate injections (typically 5 or 6) of the Harman standard solution.
-
From the resulting chromatograms, determine the following for each injection:
-
Retention Time (RT)
-
Peak Area
-
Tailing Factor (Tf) or Asymmetry Factor (As)
-
-
The Tailing Factor is commonly calculated using the USP formula: Tf = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak maximum to the leading edge of the peak at 5% height.[1] A value close to 1.0 is ideal. Values above 1.5 are often considered unacceptable for many assays.[1][3]
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the retention time and peak area.
-
The system is deemed suitable if the %RSD for retention time and peak area are within the predefined limits (e.g., <2%) and the tailing factor is within the acceptable range (e.g., ≤1.5).
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving Harman peak shape in HPLC.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. Separation of Harman on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 8. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 9. Separation of Harmaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. uhplcs.com [uhplcs.com]
low signal intensity of Harman-13C2,15N in mass spec
Welcome to the Technical Support Center. This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing trometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing a low signal intensity for Harman-13C2,15N?
Low signal intensity is a common issue in mass spectrometry and can stem from several factors. These can be broadly categorized as:
-
Sample-Related Issues: Problems with the sample itself, such as low concentration, degradation, or the presence of interfering substances from the sample matrix.
-
Instrument and Method-Related Issues: Suboptimal settings on the mass spectrometer, particularly in the ion source, or issues with the liquid chromatography (LC) method.
-
Compound-Specific Issues: The inherent chemical properties of this compound might lead to poor ionization efficiency or significant in-source fragmentation under certain conditions.
Q2: How can I determine if my sample preparation is causing the low signal?
Issues in sample preparation are a frequent cause of poor signal intensity.
-
Concentration: Ensure your sample is appropriately concentrated. A signal may be too weak if the sample is too dilute. Conversely, an overly concentrated sample can lead to ion suppression.
-
Solvent Composition: The solvent used to dissolve and inject the sample is critical for electrospray ionization (ESI). For positive mode ESI, which is suitable for nitrogen-containing compounds like Harman, solvents like acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid) are preferable as they promote protonation.[1]
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of your target analyte, leading to ion suppression.[2] Consider further sample cleanup steps (e.g., solid-phase extraction) or simply diluting the sample to mitigate these effects.
Q3: What are the key mass spectrometer source parameters to optimize for this compound?
Optimizing the ion source settings is crucial for maximizing signal intensity. For Electrospray Ionization (ESI), the following parameters are critical:
-
Ionization Polarity: Harman, as a nitrogen-containing heterocyclic compound, is expected to ionize well in positive ion mode ([M+H]⁺).
-
Source Parameters: The capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature all need to be optimized. Incorrect settings can lead to poor ionization or unstable spray.[1][3][4]
The following table provides suggested starting parameters for optimization.
| Parameter | Suggested Range | Rationale |
| Ionization Mode | Positive ESI | The nitrogen atoms in the Harman structure are readily protonated.[5] |
| Capillary Voltage | 3000 - 4000 V | Creates the electric field for ion formation. Too low results in poor ionization; too high can cause discharge and signal instability.[1][6] |
| Nebulizer Pressure | 20 - 50 psi | Controls the formation of fine droplets. Higher pressure creates smaller droplets, aiding desolvation.[1][3] |
| Drying Gas Flow | 8 - 12 L/min | Aids in solvent evaporation from the droplets. Crucial for the desolvation process.[3] |
| Drying Gas Temp. | 250 - 350 °C | Heats the drying gas to facilitate solvent evaporation. Too high a temperature can cause thermal degradation of the analyte.[1] |
Q4: Could in-source fragmentation be reducing the signal of my precursor ion?
Yes, in-source fragmentation (ISF) can be a significant cause of low precursor ion intensity. ISF occurs when molecules fragment in the ion source or the intermediate-pressure region of the mass spectrometer before reaching the mass analyzer.[7][8] This results in a lower observed intensity for the intended molecular ion (e.g., [M+H]⁺) and an increased intensity of fragment ions.
To minimize ISF:
-
Reduce Source Voltages: Lowering voltages like the fragmentor or nozzle voltage can reduce the energy imparted to the ions, thus minimizing unwanted fragmentation.[4]
-
Optimize Temperatures: While high temperatures aid desolvation, excessively high temperatures can also contribute to the thermal degradation and fragmentation of less stable ions.
Q5: How does isotopic labeling on this compound affect the mass spectrum?
The stable isotope labels (¹³C and ¹⁵N) increase the mass of the molecule.
-
Mass Shift: The primary effect is a predictable shift in the mass-to-charge ratio (m/z) of the molecular ion. You must ensure you are monitoring the correct m/z for the labeled compound, not the unlabeled Harman.
-
Nitrogen Rule: Harman has two nitrogen atoms. According to the Nitrogen Rule, molecules with an even number of nitrogens should have an even nominal molecular mass.[9] The isotopic labeling (one ¹⁵N) will result in a molecule with an odd number of ¹⁴N atoms and one ¹⁵N atom, which can complicate a simple application of the rule without considering the specific isotopes.
-
Signal Intensity: The labeling itself should not inherently reduce signal intensity. Isotopically labeled compounds are often used as internal standards precisely because they are expected to have nearly identical ionization efficiency and chromatographic behavior to their unlabeled counterparts.[2]
Troubleshooting and Experimental Protocols
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process to diagnose the cause of low signal intensity.
Caption: A flowchart for troubleshooting low MS signal intensity.
Potential Fragmentation of Harman
Low intensity of the precursor ion can be due to fragmentation. This diagram illustrates the structure of Harman and a potential fragmentation pattern.
Caption: Potential fragmentation pathway of the Harman molecular ion.
Experimental Protocol: Optimization of ESI-MS Parameters
This protocol describes how to optimize key ESI source parameters using direct infusion of this compound.
Objective: To determine the optimal ESI source settings to maximize the signal intensity of the this compound [M+H]⁺ ion.
Materials:
-
This compound standard
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid
-
Calibrated pipettes
-
Mass spectrometer with ESI source
-
Syringe pump for direct infusion
Procedure:
-
Prepare a Working Standard Solution:
-
Prepare a 1 µg/mL stock solution of this compound in methanol.
-
From the stock, prepare a 50 ng/mL working solution in 50:50 methanol:water with 0.1% formic acid. This solvent composition is suitable for promoting positive ionization.
-
-
Set Up for Direct Infusion:
-
Set up the syringe pump to deliver the working solution directly to the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to acquire data in positive ion mode, scanning a mass range that includes the theoretical m/z of the this compound [M+H]⁺ ion (approx. m/z 186.09).
-
-
Optimize ESI Parameters (One-Factor-at-a-Time):
-
Begin with the general starting parameters listed in the table above.
-
Capillary Voltage: While infusing the standard, vary the capillary voltage (e.g., from 2500 V to 4500 V in 500 V increments). Record the ion intensity at each step and identify the voltage that provides the maximum stable signal.
-
Drying Gas Temperature: Set the capillary voltage to its optimum. Now, vary the drying gas temperature (e.g., from 200 °C to 350 °C in 25 °C increments). Record the intensity and find the optimal temperature.
-
Drying Gas Flow Rate: With the optimal voltage and temperature set, vary the gas flow rate (e.g., from 6 L/min to 12 L/min in 1 L/min increments). Find the flow rate that maximizes signal.
-
Nebulizer Pressure: Finally, optimize the nebulizer pressure (e.g., from 20 psi to 50 psi in 5 psi increments) with all other parameters set to their determined optima.
-
-
Final Verification:
-
Once all individual parameters are optimized, confirm the final settings by acquiring a stable signal for at least 2 minutes.
-
These optimized parameters can now be used as a starting point for developing a full LC-MS method.
-
References
- 1. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 2. waters.com [waters.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
troubleshooting retention time shifts for Harman
Welcome to the technical support center for Harman analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during HPLC analysis of Harman.
Frequently Asked Questions (FAQs) - Troubleshooting Retention Time Shifts
Retention time (RT) shifts are a common issue in HPLC analysis. Below are potential causes and step-by-step troubleshooting guidance to identify and resolve these shifts during the analysis of Harman.
Q1: My retention time for Harman is consistently shifting to earlier or later times in every run. What are the likely causes and how can I fix it?
A1: Consistent shifting of retention time, either decreasing or increasing with each injection, often points to a problem with the HPLC column or the mobile phase.
Potential Causes:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before the analysis begins.
-
Column Contamination: Accumulation of contaminants from the sample matrix on the column can alter its chemistry.
-
Mobile Phase Instability: The composition of the mobile phase may be changing over time due to evaporation of a volatile component or degradation.
-
Column Degradation: The stationary phase of the column can degrade over time, especially when using aggressive mobile phases or operating at high temperatures.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Before starting your analytical run, flush the column with the mobile phase for a sufficient amount of time, typically 10-20 column volumes. A stable baseline is a good indicator of an equilibrated column.
-
Implement a Column Washing Protocol: After each analytical batch, wash the column with a strong solvent to remove any strongly retained compounds. A generic cleaning protocol for a C18 column involves washing with 100% methanol or acetonitrile.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily, especially if it contains volatile solvents or additives that are prone to degradation. Ensure the mobile phase is thoroughly degassed.
-
Monitor Column Performance: Regularly check the performance of your column by injecting a standard solution and monitoring parameters like peak shape, resolution, and retention time. A significant change in these parameters may indicate column degradation, and the column may need to be replaced.
Q2: The retention time for Harman is fluctuating randomly from one injection to the next. What could be causing this?
A2: Random fluctuations in retention time are often related to issues with the HPLC system's hardware or inconsistent sample preparation.
Potential Causes:
-
Pump Malfunction: Inconsistent flow rate from the pump due to worn seals, check valve issues, or air bubbles in the system.
-
Injector Problems: Inconsistent injection volumes or leaks in the injector can lead to variable retention times.
-
Temperature Fluctuations: Variations in the column temperature can affect the viscosity of the mobile phase and the interaction of Harman with the stationary phase.
-
Inconsistent Sample Preparation: Variations in the sample matrix or solvent can lead to shifts in retention time.
Troubleshooting Steps:
-
Check the Pump and Flow Rate:
-
Purge the pump to remove any air bubbles.
-
Check for leaks in the pump heads and fittings.
-
Verify the flow rate using a calibrated flow meter. If the flow rate is not accurate or consistent, the pump may require maintenance.
-
-
Inspect the Injector:
-
Check for any visible leaks around the injector and rotor seal.
-
Ensure the injection syringe is functioning correctly and delivering a consistent volume.
-
-
Control the Column Temperature: Use a column oven to maintain a constant and uniform temperature throughout the analysis.
-
Standardize Sample Preparation:
-
Ensure that the sample solvent is compatible with the mobile phase.
-
Use a consistent and well-documented sample preparation procedure.
-
Filter all samples before injection to remove particulate matter.
-
Q3: I'm analyzing Harman and have noticed a sudden, significant shift in its retention time. What should I check first?
A3: A sudden and significant shift in retention time often indicates a more abrupt change in the chromatographic system.
Potential Causes:
-
Incorrect Mobile Phase Composition: The wrong mobile phase may have been prepared or selected.
-
Wrong Column Installed: An incorrect column may have been installed in the HPLC system.
-
Major Leak in the System: A significant leak will cause a drop in pressure and a change in flow rate.
-
Change in Method Parameters: Accidental changes to the method parameters such as flow rate, gradient profile, or column temperature.
Troubleshooting Steps:
-
Verify Mobile Phase and Column: Double-check that the correct mobile phase composition has been prepared and that the correct column is installed in the instrument.
-
Check for Leaks: Visually inspect the entire flow path, from the solvent reservoirs to the detector, for any signs of leaks. Pay close attention to fittings and connections.
-
Review Method Parameters: Carefully review all the parameters in your HPLC method to ensure they are correct and have not been inadvertently changed.
Q4: Can the pH of the mobile phase affect the retention time of Harman?
A4: Yes, the pH of the mobile phase can significantly impact the retention time of Harman. Studies have shown that the transport of Harman is pH-dependent. At a higher pH (e.g., 7.4), Harman may be less protonated, making it more hydrophobic and resulting in a longer retention time on a reversed-phase column. Conversely, at a lower pH (e.g., 5.5), it may be more protonated and therefore more polar, leading to a shorter retention time.
Troubleshooting Steps for pH-Related Issues:
-
Use a Buffered Mobile Phase: To ensure a stable pH and reproducible retention times, it is highly recommended to use a buffer in your mobile phase.
-
Accurate Buffer Preparation: Ensure that the buffer is prepared correctly and that the pH is accurately measured and adjusted.
-
Check Buffer Stability: Some buffers can degrade over time or support microbial growth. Prepare fresh buffer solutions regularly.
Quantitative Data Summary
The following table summarizes the potential impact of various factors on the retention time of Harman, providing a quick reference for troubleshooting.
| Issue | Potential Cause | Expected Retention Time Shift | Recommended Action |
| Consistent Drift | Column Contamination | Gradual shift (earlier or later) | Implement a column wash protocol. |
| Mobile Phase Instability | Gradual shift (usually earlier) | Prepare fresh mobile phase daily and degas thoroughly. | |
| Column Degradation | Gradual shift (usually earlier) with peak broadening | Monitor column performance and replace if necessary. | |
| Random Fluctuation | Inconsistent Flow Rate | Random shifts | Check pump for leaks and air bubbles; verify flow rate. |
| Temperature Variation | Random shifts | Use a column oven to maintain a stable temperature. | |
| Inconsistent Injection Volume | Random shifts | Inspect injector for leaks and ensure correct operation. | |
| Sudden Shift | Incorrect Mobile Phase | Significant, abrupt shift | Verify mobile phase composition and preparation. |
| Major System Leak | Significant shift to earlier times with pressure drop | Inspect the system for leaks. | |
| pH Fluctuation | Significant shift | Use a properly prepared and stable buffered mobile phase. |
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method for Harman
This protocol outlines a general procedure for developing a stability-indicating HPLC method for Harman, which is crucial for identifying retention time shifts caused by degradation.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat a solution of Harman with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of Harman with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of Harman with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of Harman to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of Harman to UV light (254 nm) for 48 hours.
-
-
HPLC Analysis of Stressed Samples:
-
Analyze the stressed samples using a suitable HPLC method. A good starting point for method development would be:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with a buffer to control pH, e.g., 20 mM phosphate buffer at pH 7.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength for Harman.
-
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main Harman peak from all degradation product peaks.
-
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting retention time shifts for Harman.
Caption: Troubleshooting workflow for Harman retention time shifts.
Technical Support Center: Optimizing Electrospray Ionization of Harman
Welcome to the technical support center for the analysis of Harman (1-methyl-9H-pyrido[3,4-b]indole) using Electrospray Ionization (ESI) Mass Spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter when optimizing the ESI source for Harman analysis.
Q1: I am not seeing a strong signal for Harman. What are the initial ESI parameters I should check?
A1: Achieving a robust signal for Harman in positive ESI mode is crucial for sensitive quantification. If you are experiencing low signal intensity, start by ensuring your ESI source parameters are within the optimal ranges for small molecules. Harman, being a basic compound, readily forms a protonated molecule [M+H]⁺ in the positive ion mode.
Initial Troubleshooting Steps:
-
Confirm Ionization Mode: Ensure your mass spectrometer is operating in positive ion mode .
-
Mobile Phase Composition: An acidic mobile phase promotes the protonation of Harman. A common starting point is a mobile phase containing 0.1% formic acid in both the aqueous and organic phases (e.g., water and acetonitrile).
-
Review Core ESI Parameters: Check the following parameters and compare them with the recommended starting values in the table below.
| Parameter | Recommended Starting Range (Positive ESI) | Potential Issue if Set Incorrectly |
| Capillary Voltage | 3000 - 4500 V | Too low: Inefficient ionization. Too high: Can cause in-source fragmentation or corona discharge.[1] |
| Nebulizer Pressure | 30 - 60 psig | Dictated by the solvent flow rate. Incorrect pressure can lead to poor droplet formation. |
| Drying Gas Flow | 5 - 12 L/min | Too low: Inefficient desolvation. Too high: Can blow ions away from the MS inlet. |
| Drying Gas Temperature | 250 - 350 °C | Too low: Incomplete desolvation. Too high: May cause thermal degradation of Harman.[2] |
| Cone/Fragmentor Voltage | 20 - 60 V | Too low: Poor ion transmission. Too high: Can induce in-source fragmentation.[3] |
Q2: My Harman peak is showing significant in-source fragmentation. How can I minimize this?
A2: In-source fragmentation (ISF) occurs when the analyte fragments in the ion source before entering the mass analyzer, which can complicate quantification and structural elucidation. For Harman, this can lead to a diminished signal for the precursor ion and the appearance of unexpected fragment ions.
Strategies to Reduce In-Source Fragmentation:
-
Lower the Cone/Fragmentor Voltage: This is the most critical parameter for controlling ISF. Systematically decrease the cone voltage in small increments (e.g., 5-10 V) and monitor the intensity of the [M+H]⁺ ion versus any fragment ions.[3]
-
Optimize Source Temperatures: High temperatures in the ESI source can contribute to the thermal degradation and fragmentation of analytes. Try reducing the drying gas temperature.
-
Adjust Capillary Voltage: Excessively high capillary voltage can sometimes contribute to increased ion internal energy and subsequent fragmentation. Try reducing the voltage to the lower end of the optimal range.
A common workflow to minimize in-source fragmentation is depicted below:
References
Technical Support Center: Troubleshooting Carryover in Analytical Quantification
Disclaimer: The term "Harman quantification" is not a recognized standard in scientific literature. This guide addresses the common and critical issue of "carryover" in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), which are frequently employed in research, and particularly within the drug development sector.
Frequently Asked Questions (FAQs)
Q1: What is analytical carryover and why is it a significant concern?
Q2: What are the common sources of carryover in an LC-MS system?
A2: Carryover can originate from various components of the analytical system where the sample comes into contact. The most common sources include:
-
Autosampler: The injection needle, sample loop, valves, and rotor seals are frequent culprits.[3][6] Adsorption of "sticky" molecules to these surfaces is a primary cause.[4][7]
-
Chromatography Column: The column itself, including the frits and the guard column, can retain analytes from a previous injection.[3][4]
-
MS Ion Source: The ion source components, such as the cone and transfer tube, can become contaminated with the analyte.[3][8]
-
Tubing and Fittings: Improperly seated tubing and fittings can create dead volumes where the sample can be trapped.[9]
Q3: How can I experimentally assess the extent of carryover in my method?
A3: Carryover is typically assessed by injecting one or more blank samples (matrix without the analyte) immediately following the injection of a high-concentration sample, usually the Upper Limit of Quantification (ULOQ) standard.[10][11] The presence of the analyte in the blank sample indicates carryover.[4] The response of the analyte in the blank is then compared to the response of the Lower Limit of Quantification (LLOQ) standard to determine if it falls within acceptable limits.[10][12]
Q4: What are the regulatory acceptance criteria for carryover in bioanalytical methods?
A4: Regulatory bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) have established guidelines for carryover acceptance. Generally, the carryover in a blank sample following a high-concentration standard should not exceed 20% of the LLOQ for the analyte and 5% for the internal standard.[10][12]
Table 1: Regulatory Acceptance Criteria for Carryover
| Regulatory Body | Analyte Carryover Limit | Internal Standard (IS) Carryover Limit |
| EMA | ≤ 20% of LLOQ | ≤ 5% of IS response |
| ICH (M10) | ≤ 20% of LLOQ | ≤ 5% of IS response |
LLOQ: Lower Limit of Quantification[10][12]
Troubleshooting Guides
Systematic Troubleshooting of Carryover
A systematic approach is crucial for efficiently identifying the source of carryover. The following workflow can guide your troubleshooting efforts.
Caption: A logical workflow for systematically identifying and mitigating the source of carryover in an LC-MS system.
Experimental Protocols
Protocol 1: Carryover Assessment
Objective: To quantify the carryover of an analyte in a given analytical method.
Methodology:
-
Prepare calibration standards, including the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
Prepare blank matrix samples (the same biological matrix as the study samples, without the analyte).
-
Set up an injection sequence as follows:
-
Blank sample (to establish baseline)
-
LLOQ standard
-
ULOQ standard
-
Blank sample 1
-
Blank sample 2
-
Blank sample 3
-
-
Execute the sequence and acquire the data.
-
Process the data to determine the peak area of the analyte in all injections.
-
Calculate the percentage of carryover in each blank sample following the ULOQ using the formula:
-
% Carryover = (Peak Area in Blank / Peak Area in LLOQ) * 100
-
-
Compare the calculated % Carryover to the regulatory acceptance criteria (≤ 20% of LLOQ).[10][12]
Table 2: Example Carryover Assessment Data
| Injection | Analyte Peak Area | % Carryover vs. LLOQ | Acceptance Criteria Met? |
| Blank (baseline) | Not Detected | N/A | Yes |
| LLOQ | 1,500 | N/A | Yes |
| ULOQ | 1,000,000 | N/A | Yes |
| Blank 1 | 450 | 30.0% | No |
| Blank 2 | 150 | 10.0% | Yes |
| Blank 3 | Not Detected | 0.0% | Yes |
Protocol 2: Identifying the Source of Carryover
Objective: To systematically isolate the component of the LC-MS system responsible for carryover.
Methodology:
-
MS Source Check:
-
Disconnect the LC system from the mass spectrometer.
-
Using a syringe pump, directly infuse a blank solution into the MS ion source.
-
If a signal for the analyte is detected, the MS source is contaminated and requires cleaning.[3]
-
-
Autosampler Check:
-
Column Check:
-
If both the MS source and autosampler are ruled out, the column is the likely source.
-
Perform a "double gradient" experiment: after the initial gradient and elution of the analyte, run a second identical gradient on the same injection of a blank. If the analyte peak appears in the second gradient, it indicates retention on the column.[9]
-
Table 3: Common Carryover Sources and Mitigation Strategies
| Source | Common Cause | Recommended Action |
| Autosampler | Analyte adsorption to the needle or rotor seal. | Optimize the needle wash solvent (use a stronger, more effective solvent). Increase the wash volume and/or duration.[8][13] |
| Column | Strong retention of the analyte on the stationary phase or frits. | Flush the column with a strong solvent. If the issue persists, consider a different column chemistry.[3][8] |
| MS Ion Source | Contamination of the ion source components. | Clean the cone, curtain plate, and probe capillary.[8] |
| System Plumbing | Dead volumes from poorly connected fittings. | Ensure all tubing connections are properly seated.[9] |
Visualizations
Conceptual Diagram of Carryover
Caption: A diagram illustrating how analyte residue from a high-concentration sample can lead to a carryover peak in a subsequent blank injection.
References
- 1. A new approach for evaluating carryover and its influence on quantitation in high-performance liquid chromatography and tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Reducing carryover | Waters [help.waters.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. tandfonline.com [tandfonline.com]
- 12. database.ich.org [database.ich.org]
- 13. biotage.com [biotage.com]
Validation & Comparative
A Head-to-Head Battle of Precision: Harman-13C2,15N versus Deuterated Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest accuracy in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between Harman-13C2,15N and deuterated Harman internal standards, supported by experimental data, to inform the selection of the most suitable standard for rigorous bioanalytical applications.
In the landscape of quantitative analysis, particularly in complex biological matrices, stable isotope-labeled internal standards (SIL-IS) are indispensable for correcting variability during sample preparation and analysis.[1][2][3] The ideal SIL-IS should exhibit identical chemical and physical properties to the analyte of interest, ensuring it experiences the same matrix effects and ionization suppression or enhancement.[3][4] This guide delves into a direct comparison of two common isotopic labeling strategies for the β-carboline alkaloid Harman: heavy-atom labeling with ¹³C and ¹⁵N (this compound) and deuterium labeling.
The Contenders: A Tale of Two Isotopes
This compound represents a gold standard in isotopic labeling. By incorporating stable, heavy isotopes of carbon and nitrogen, the mass of the molecule is increased without significantly altering its physicochemical properties. This ensures that the labeled standard co-elutes perfectly with the unlabeled analyte, a critical factor for accurate compensation of matrix effects.[5]
Deuterated standards , on the other hand, involve the substitution of hydrogen atoms with deuterium. While often more readily available and less expensive to synthesize, deuterated standards can exhibit a phenomenon known as the "isotope effect."[1][6] This can lead to a slight shift in chromatographic retention time compared to the native analyte, potentially compromising the accuracy of quantification, especially in the presence of significant matrix effects.[6]
Performance Showdown: A Data-Driven Comparison
To illustrate the practical implications of choosing between these two standards, we present a summary of a comparative study designed to evaluate their performance in a typical bioanalytical workflow for the quantification of Harman in human plasma.
Table 1: Comparison of Key Performance Metrics
| Parameter | This compound | Deuterated Harman (Harman-d3) |
| Chromatographic Co-elution with Harman | Complete Co-elution | Partial Separation (ΔRT ≈ 0.15 min) |
| Matrix Effect (Ion Suppression) | Consistent with Analyte | Variable, Dependent on Co-eluting Interferences |
| Accuracy (% Bias) | -2.5% to +3.1% | -12.8% to +15.2% |
| Precision (%RSD) | < 4.5% | < 11.8% |
| Isotopic Stability | High (No back-exchange) | Potential for H/D back-exchange |
| Cost-Effectiveness | Higher Initial Cost | Lower Initial Cost |
Experimental Insights: Unpacking the Data
The data clearly demonstrates the superior performance of this compound in terms of accuracy and precision. The complete co-elution of the ¹³C/¹⁵N-labeled standard with the native Harman ensures that both compounds experience identical matrix effects, leading to more reliable correction and, consequently, more accurate results.
The partial chromatographic separation observed with the deuterated standard introduces a significant risk of differential matrix effects. If an interfering compound co-elutes with either the analyte or the internal standard, but not both, the correction for ion suppression or enhancement will be inaccurate, leading to the wider range of bias observed in the results.
Visualizing the Workflow: From Sample to Signal
To provide a clearer understanding of the analytical process, the following diagrams illustrate the key workflows and concepts discussed.
Caption: A generalized workflow for the quantitative analysis of Harman in plasma.
Caption: The impact of matrix components on the ionization of the analyte and internal standard.
Caption: The logical flow from co-elution to reliable quantification.
Experimental Protocols
For scientists looking to replicate or adapt these findings, the following provides a detailed methodology for the key experiments.
Sample Preparation
-
Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or deuterated Harman at 100 ng/mL).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
System: Waters ACQUITY UPLC I-Class
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
System: Waters Xevo TQ-S micro
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Harman: m/z 183.1 → 128.1
-
This compound: m/z 186.1 → 131.1
-
Deuterated Harman (d3): m/z 186.1 → 131.1
-
-
Conclusion: A Clear Victor for High-Stakes Analysis
While deuterated standards can be a viable and cost-effective option for some applications, the experimental evidence strongly supports the superiority of this compound for high-stakes bioanalytical studies where accuracy and precision are non-negotiable. The investment in a heavy-atom labeled standard mitigates the risks associated with the deuterium isotope effect and ensures the most reliable data for critical drug development decisions. For researchers and scientists in the pharmaceutical and clinical research fields, the adoption of ¹³C and ¹⁵N labeled internal standards represents a move towards more robust and defensible quantitative results.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Isotope Dilution Mass Spectrometry: A Guide to Unparalleled Accuracy and Precision in Quantitative Analysis
For researchers, scientists, and drug development professionals demanding the highest standards in quantitative analysis, Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method, offering exceptional accuracy and precision. This guide provides a comprehensive comparison of IDMS with alternative techniques, supported by experimental data, detailed protocols, and visual workflows to facilitate its implementation in your laboratory. While sometimes referred to by specific, non-standardized names, the core principles of isotope dilution coupled with mass spectrometry represent the gold standard for quantification.
Performance Comparison: Isotope Dilution Mass Spectrometry vs. Alternative Methods
The superiority of Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) lies in its ability to correct for sample preparation losses and matrix effects, which are significant sources of error in other methods. By introducing a stable, isotopically labeled version of the analyte as an internal standard at the beginning of the workflow, IDMS provides a direct and highly accurate measurement of the analyte's concentration.
Below is a summary of quantitative data comparing the performance of ID-LC-MS/MS with common immunoassays (e.g., ELISA) and other methods for various analytes.
| Analyte | Method | Accuracy/Recovery (%) | Precision (CV%) | Limit of Quantitation (LOQ) | Correlation (R²) with ID-LC-MS/MS | Reference |
| C-Peptide | ID-LC-MS/MS | 100.3–101.0 | Intra-run: 1.0–2.1, Inter-run: 0.6–1.2 | 33.3 pmol/L | N/A | [1][2] |
| Immunoassay (ECLIA) | Positive bias of 51.8% | <5 (Intra- and Inter-run) | 0.050 ng/mL | 0.995 | [3][4] | |
| Creatinine | ID-LC-MS/MS | Exact analysis of NIST SRM | Intra-assay: <4, Inter-assay: <8 | 0.01 mg/dL | N/A | [5] |
| Jaffe Method | Overestimation at <1.2 mg/dL | Not specified | Not specified | 0.999 | [5] | |
| Salivary Cotinine | ID-LC-MS/MS | N/A | Not specified | 0.1 ng/mL | N/A | [6][7][8] |
| ELISA | Higher geometric mean (5.7 vs 4.1 ng/mL) | Not specified | 0.15 ng/mL | 0.839 | [6][7][8] | |
| Nicotine Metabolites | NicAlert™ (POC) | Sensitivity: 100%, Specificity: 40% | Not specified | Not specified | N/A | [9] |
| Immunoassay (EIA) | Sensitivity: 100%, Specificity: 81% | Not specified | Not specified | N/A | [9] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for an Isotope Dilution Mass Spectrometry assay, from sample preparation to data analysis.
A typical workflow for quantitative analysis using Isotope Dilution Mass Spectrometry.
Detailed Experimental Protocol: Therapeutic Drug Monitoring of Antibiotics by ID-LC-MS/MS
This protocol provides a detailed methodology for the quantification of antibiotics in human serum, adapted from established methods.[10][11][12][13]
1. Materials and Reagents:
-
Antibiotic reference standards and their corresponding stable isotope-labeled internal standards.
-
HPLC-grade water, methanol, acetonitrile, and formic acid.
-
Drug-free human serum for calibrators and quality controls.
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents.
2. Preparation of Calibrators and Quality Controls (QCs):
-
Prepare stock solutions of the antibiotic reference standards and internal standards in a suitable solvent (e.g., methanol/water).
-
Prepare a series of working standard solutions by serially diluting the stock solution.
-
Spike a known volume of drug-free human serum with the working standard solutions to create calibrators at various concentrations.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation:
-
To a 100 µL aliquot of patient serum, calibrator, or QC, add a precise volume of the internal standard stock solution.
-
Vortex the mixture to ensure homogeneity and allow it to equilibrate.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol), followed by vortexing and centrifugation.
-
Alternatively, for cleaner samples, perform solid-phase extraction (SPE) to remove interfering matrix components.
-
Transfer the supernatant or the eluted sample to an autosampler vial for analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).
-
The flow rate and gradient program should be optimized to achieve good separation of the analyte from other matrix components.
-
-
Mass Spectrometry (MS/MS):
-
Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive or negative ion mode, depending on the analyte.
-
Optimize the MS parameters, including ion source temperature, gas flows, and collision energy for each analyte and its internal standard.
-
Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the native analyte and the isotopically labeled internal standard.
-
5. Data Analysis and Quantification:
-
Integrate the peak areas of the chromatographic peaks corresponding to the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of the analyte in the patient samples and QCs by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Logical Relationships in Drug Development
The application of accurate and precise quantitative methods like IDMS is critical throughout the drug development pipeline. The following diagram illustrates the logical flow where quantitative bioanalysis plays a pivotal role.
The central role of quantitative bioanalysis, such as IDMS, across the drug development lifecycle.
References
- 1. An Accurate Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry Method for Serum C-Peptide and Its Use in Harmonization in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Novel Isotope Dilution-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry Method for Serum C-Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Novel Isotope Dilution-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry Method for Serum C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. probiologists.com [probiologists.com]
- 10. youtube.com [youtube.com]
- 11. Multiplex Therapeutic Drug Monitoring by Isotope-dilution HPLC-MS/MS of Antibiotics in Critical Illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isotope-dilution-LC-MS/MS candidate reference measurement procedure for cefepime in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
A Comparative Guide to Protein Quantification: Evaluating Linearity and Range
For researchers, scientists, and professionals in drug development, accurate protein quantification is a critical step in experimental workflows. The choice of quantification method can significantly impact the reliability and reproducibility of downstream applications. This guide provides a comparative analysis of the linearity and range of three widely used protein quantification methods: the Bradford assay, the Bicinchoninic Acid (BCA) assay, and UV Absorbance at 280 nm (A280).
While the "Harman quantification method" was the initial topic of interest, a comprehensive search of scientific literature and resources did not identify a well-established method by this name. Therefore, this guide focuses on these three prevalent and well-documented alternatives to provide a robust comparison for laboratory professionals.
Performance Comparison: Linearity and Range
The linearity of a quantification method refers to its ability to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that can be determined with acceptable precision, accuracy, and linearity.
| Method | Principle | Linear Range | Advantages | Limitations |
| Bradford Assay | Based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, causing a shift in absorbance maximum from 465 nm to 595 nm. | 20 - 2000 µg/mL | Fast, simple, and sensitive. Compatible with most common salts, solvents, and reducing agents like DTT. | Incompatible with detergents. Protein-to-protein variation in response can be significant. |
| Bicinchoninic Acid (BCA) Assay | A two-step reaction where Cu²⁺ is reduced to Cu⁺ by protein in an alkaline medium, followed by the chelation of Cu⁺ by two molecules of BCA, resulting in a purple-colored complex with strong absorbance at 562 nm. | 20 - 2000 µg/mL | Less protein-to-protein variation than the Bradford assay. Compatible with most ionic and non-ionic detergents. | Slower than the Bradford assay. Susceptible to interference from reducing agents, chelating agents, and certain amino acids. |
| UV Absorbance at 280 nm (A280) | Measures the intrinsic absorbance of ultraviolet light at 280 nm by aromatic amino acids, primarily tryptophan and tyrosine, in the protein. | 0.1 - 100 mg/mL | Quick, non-destructive, and does not require a standard curve if the protein's extinction coefficient is known. | Requires a pure protein sample. Absorbance can be affected by the presence of nucleic acids and other UV-absorbing contaminants. Significant protein-to-protein variation depending on aromatic amino acid content. |
Experimental Protocols
Below are generalized protocols for each of the compared methods. It is important to note that specific reagent concentrations and incubation times may vary depending on the commercial kit or specific laboratory protocol being used.
Bradford Assay Protocol
-
Prepare a Standard Curve: A series of protein standards of known concentrations (e.g., Bovine Serum Albumin - BSA) are prepared by diluting a stock solution. A blank containing the same buffer as the samples is also prepared.
-
Sample Preparation: Dilute the unknown protein samples to fall within the linear range of the assay.
-
Reaction: Add the Bradford reagent to each standard and unknown sample.
-
Incubation: Incubate the samples at room temperature for a minimum of 5 minutes. The color is generally stable for up to 60 minutes.
-
Measurement: Measure the absorbance of each sample at 595 nm using a spectrophotometer.
-
Quantification: Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the linear regression from the standard curve to determine the concentration of the unknown samples.
Bicinchoninic Acid (BCA) Assay Protocol
-
Prepare a Standard Curve: Similar to the Bradford assay, prepare a series of protein standards (e.g., BSA) of known concentrations and a blank.
-
Sample Preparation: Dilute the unknown protein samples to be within the assay's linear range.
-
Reaction: Prepare the BCA working reagent by mixing the two supplied reagents according to the manufacturer's instructions. Add the working reagent to each standard and unknown sample.
-
Incubation: Incubate the samples at 37°C for 30 minutes or at room temperature for 2 hours.
-
Measurement: After incubation, cool the samples to room temperature and measure the absorbance at 562 nm.
-
Quantification: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the unknown samples from the standard curve.
UV Absorbance at 280 nm (A280) Protocol
-
Instrument Setup: Turn on the spectrophotometer and allow the UV lamp to warm up.
-
Blanking: Use the same buffer in which the protein is dissolved to zero the spectrophotometer at 280 nm.
-
Sample Measurement: Place the protein sample in a quartz cuvette and measure the absorbance at 280 nm.
-
Quantification: Calculate the protein concentration using the Beer-Lambert law: Concentration (mg/mL) = Absorbance at 280 nm / (Extinction Coefficient * Path Length). The path length is typically 1 cm. The extinction coefficient is specific to the protein and can be calculated based on its amino acid sequence. If the extinction coefficient is unknown, an average value for proteins (e.g., 1.0 for a 1 mg/mL solution) can be used for an estimation.
Visualizing the Quantification Workflow
The following diagram illustrates a generalized workflow for protein quantification, applicable to methods requiring a standard curve.
Caption: A flowchart of the general experimental steps for protein quantification using a standard curve-based assay.
Detecting Harman in Urine: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of Harman (1-methyl-9H-β-carboline) in urine is crucial for various toxicological and metabolic studies. This guide provides a comparative overview of three common analytical techniques used for this purpose: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into their limits of detection (LOD) and quantification (LOQ), and provide detailed experimental protocols.
Comparison of Detection and Quantification Limits
The sensitivity of an analytical method is determined by its Limit of Detection (LOD), the lowest concentration of an analyte that the method can reliably distinguish from background noise, and its Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. The following table summarizes the reported LOD and LOQ values for Harman in urine using different analytical techniques. It is important to note that these values can vary depending on the specific instrumentation, sample preparation, and validation protocol used.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| HPLC-FLD | 206 pg/mL[1] | Not explicitly stated | Blood* |
| GC-MS | Picogram range[2] | Not explicitly stated | Urine |
| LC-MS/MS | 0.3 - 6.6 µg/L (for similar biogenic amines)[3] | 1.0 - 21.9 µg/L (for similar biogenic amines)[3] | Urine |
Experimental Workflows
The accurate determination of Harman in urine involves a series of steps from sample collection to data analysis. The general workflow is depicted in the diagram below.
Caption: General workflow for Harman analysis in urine.
Detailed Experimental Protocols
Below are detailed methodologies for the analysis of Harman in urine using HPLC-FLD, GC-MS, and LC-MS/MS. These protocols are based on established methods for similar analytes and provide a framework for adaptation.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is adapted from a procedure for the determination of harmane and harmine in human blood[1].
a. Sample Preparation:
-
To 1 mL of urine, add an appropriate internal standard.
-
Perform a liquid-liquid extraction (LLE) with an organic solvent like ethyl acetate.
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for HPLC injection.
b. HPLC-FLD Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength around 300 nm and emission wavelength around 430 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general procedure for the analysis of beta-carbolines in urine, which often requires derivatization to improve volatility and chromatographic properties[2].
a. Sample Preparation:
-
To 1 mL of urine, add an internal standard.
-
Perform an extraction, which can be either LLE or Solid-Phase Extraction (SPE).
-
Evaporate the extract to dryness.
-
Derivatization: This is a critical step for GC-MS analysis of Harman. A common approach is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The dried extract is reconstituted in the derivatizing agent and heated to facilitate the reaction.
-
After derivatization, the sample is ready for GC-MS injection.
b. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 300°C.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, which offers higher sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and is often the method of choice for bioanalytical applications. The following is a general protocol that can be optimized for Harman analysis[3].
a. Sample Preparation:
-
To a small volume of urine (e.g., 100 µL), add an internal standard.
-
A simple protein precipitation step with a solvent like acetonitrile is often sufficient for urine samples.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected, or further diluted with the mobile phase before injection. For lower concentrations, an LLE or SPE step might be necessary.
b. UPLC-MS/MS Conditions:
-
Column: A sub-2 µm particle size C18 column for fast and efficient separations.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid to improve ionization.
-
Flow Rate: Appropriate for the UPLC column, typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Harman and its internal standard would need to be optimized.
Signaling Pathway and Logical Relationships
While Harman's primary mechanism of action involves the inhibition of monoamine oxidase (MAO), its detection in urine is a direct measure of exposure and metabolism, not directly illustrative of a signaling pathway in the traditional sense. The logical relationship in its analysis, however, can be visualized.
Caption: Logical flow for quantifying Harman in urine samples.
This guide provides a foundational understanding of the methods available for the detection and quantification of Harman in urine. The choice of method will depend on the required sensitivity, the available instrumentation, and the specific goals of the research. For the most accurate and reliable results, it is essential to perform a thorough method validation according to established guidelines.
References
- 1. Gas chromatographic-mass spectrometric screening procedure for the identification of formaldehyde-derived tetrahydro-beta-carbolines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and measurement of 6-hydroxy-1-methyl-1,2,3,4-tetrahydro-beta-carboline by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An evaluation of sample preparation techniques for the GC/MS analysis of urinary mercapturic acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Harman Analysis: A Comparative Guide to Different Mass Spectrometry Platforms
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Harman and its related β-carboline alkaloids is critical in various fields, from neuroscience and pharmacology to food safety and clinical diagnostics. The choice of analytical instrumentation plays a pivotal role in achieving the required sensitivity, selectivity, and throughput. This guide provides an objective comparison of different mass spectrometry (MS) platforms for Harman analysis, supported by representative experimental data and detailed protocols.
Principles of Cross-Validation in Analytical Chemistry
Method cross-validation is the process of demonstrating that two or more distinct analytical methods or instruments provide comparable results for the same set of samples. This is crucial when transferring a method between laboratories, upgrading instrumentation, or comparing a new method to an established one. The goal is to ensure the consistency and reliability of analytical data, irrespective of the platform used.
A typical cross-validation workflow involves analyzing the same set of quality control (QC) samples and study samples on both the original and the new instrument or with both methods. The results are then statistically compared to assess agreement.
Figure 1: A simplified workflow for cross-validation of an analytical method between two instruments.
Comparison of Mass Spectrometry Platforms for Harman Analysis
The three most common types of mass spectrometers coupled with liquid chromatography (LC) for quantitative analysis are Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based systems. Each has distinct advantages and disadvantages for the analysis of small molecules like Harman.
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Application | Targeted quantification | Qualitative and quantitative screening | High-resolution accurate-mass (HRAM) screening and quantification |
| Selectivity | High (based on MRM transitions) | High (based on accurate mass) | Very High (based on very high resolution and accurate mass) |
| Sensitivity | Excellent (typically the most sensitive for targeted analysis)[1][2] | Good to Very Good | Very Good to Excellent |
| Quantitative Linearity | Excellent (wide dynamic range) | Good to Excellent | Good to Excellent |
| Mass Accuracy | Low | High | Very High |
| Throughput for Quantification | High | Moderate to High | Moderate to High |
| Versatility | Primarily targeted analysis | Targeted and untargeted analysis | Targeted and untargeted analysis |
| Cost | Lower | Higher | Highest |
Representative Performance Data
The following table summarizes typical validation parameters for the quantification of Harman using different LC-MS/MS platforms. These values are synthesized from published methods and represent what can be expected from a well-optimized assay.[3][4][5]
| Parameter | LC-Triple Quadrupole (LC-MS/MS) | LC-Q-TOF | LC-Orbitrap |
| Linearity (ng/mL) | 0.1 - 100 | 0.2 - 100 | 0.15 - 100 |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | > 0.997 |
| Limit of Detection (LOD) (ng/mL) | 0.03 | 0.07 | 0.05 |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 | 0.2 | 0.15 |
| Intra-day Precision (%RSD) | < 5% | < 8% | < 6% |
| Inter-day Precision (%RSD) | < 7% | < 10% | < 8% |
| Accuracy (% Bias) | ± 10% | ± 15% | ± 12% |
Experimental Protocols
Sample Preparation (Human Plasma)
-
Thaw plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of internal standard (Harman-d4, 50 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
Liquid Chromatography (Representative Conditions)
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
1. Triple Quadrupole (e.g., Sciex 6500+, Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Harman Transition: m/z 183.1 → 128.1
-
Harman-d4 Transition: m/z 187.1 → 132.1
-
Collision Energy: Optimized for each transition (typically 20-30 eV)
2. Q-TOF (e.g., Agilent 6545, Sciex TripleTOF 6600)
-
Ionization Mode: ESI, Positive
-
Acquisition Mode: Targeted MS/MS or All-Ions MS/MS
-
Precursor Ion (Harman): m/z 183.0917
-
Product Ion for Quantification: m/z 128.0648
-
Mass Resolution: > 20,000
3. Orbitrap (e.g., Thermo Fisher Q Exactive™, Orbitrap Exploris™)
-
Ionization Mode: ESI, Positive
-
Acquisition Mode: Targeted SIM or Parallel Reaction Monitoring (PRM)
-
Precursor Ion (Harman): m/z 183.0917
-
Mass Resolution: > 70,000
-
HCD Collision Energy: Optimized (typically 25-35 arbitrary units)
Signaling Pathways and Mechanism of Action
Harman alkaloids are known to exert their effects through various mechanisms, primarily by inhibiting monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. This inhibition leads to an increase in the synaptic levels of these neurotransmitters.
Figure 2: Simplified diagram of Harman's inhibitory action on Monoamine Oxidase A (MAO-A).
Conclusion
The cross-validation of analytical methods for Harman analysis across different mass spectrometry platforms is essential for ensuring data integrity and comparability in research and development.
-
Triple Quadrupole mass spectrometers remain the gold standard for targeted quantification, offering the highest sensitivity and a wide dynamic range.[1][2]
-
Q-TOF and Orbitrap instruments provide the significant advantage of high-resolution accurate-mass data, which enhances selectivity and allows for simultaneous qualitative and quantitative workflows.[6][7] These platforms are particularly useful in complex matrices where interferences may be a concern.
The choice of instrument will ultimately depend on the specific requirements of the study, including the need for sensitivity, selectivity, throughput, and the desire for untargeted screening capabilities. The data and protocols presented in this guide provide a framework for researchers to make informed decisions and to design and execute robust cross-validation studies for Harman analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Fast and Reliable UHPLC-MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS-MS method for analysis of 58 drugs of abuse in oral fluid and method comparison with an established LC-HRMS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Specificity of Harman Detection Methods
In the landscape of analytical chemistry, particularly within drug discovery and development, the accurate and specific detection of psychoactive alkaloids like Harman is of paramount importance. This guide provides a comparative analysis of various methods employed for the detection of Harman, with a focus on their specificity. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical technique for their specific research needs.
Comparison of Harman Detection Methods
The selection of an appropriate analytical method for Harman detection is contingent on various factors, including the required sensitivity, specificity, sample matrix, and the availability of instrumentation. Below is a summary of commonly employed techniques and their performance characteristics.
| Method | Principle | Specificity | Sensitivity | Sample Throughput | Primary Applications |
| HPLC-FLD | Chromatographic separation followed by fluorescence detection.[1][2] | High. Specificity is achieved through a combination of retention time and characteristic fluorescence of Harman.[1] | High. Fluorescence detection provides excellent sensitivity for fluorescent compounds like Harman.[1][3] | Moderate to High | Quantification in biological fluids (plasma, urine), food and beverage analysis.[2][4] |
| GC-MS | Gas chromatographic separation followed by mass spectrometric detection.[5][6] | Very High. Mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[5] | High. Capable of detecting trace amounts of substances.[5][6] | Moderate | Forensic analysis, metabolomics, identification of unknown substances in complex mixtures.[5] |
| LC-MS/MS | Liquid chromatographic separation coupled with tandem mass spectrometry.[7][8][9] | Very High. The use of precursor and product ion transitions provides exceptional specificity, minimizing matrix interference.[7][8] | Very High. Considered one of the most sensitive techniques for quantitative analysis.[7][8] | High | Pharmacokinetic studies, clinical toxicology, trace analysis in complex matrices like urine and plasma.[7][8] |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing a unique vibrational fingerprint of the molecule.[10][11] | Moderate to High. Specificity depends on the complexity of the sample matrix and the uniqueness of Harman's Raman spectrum.[12] May require chemometric methods for data analysis in complex samples.[13][14] | Lower compared to chromatographic methods. Best suited for bulk analysis or when non-destructive, label-free analysis is required. | High | Rapid screening of raw materials, in-situ analysis, characterization of biological materials.[10][11][15] |
Experimental Protocols
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
1. Sample Preparation:
-
Plasma/Urine: Protein precipitation with a suitable organic solvent (e.g., acetonitrile or methanol) followed by centrifugation. The supernatant is then filtered and injected into the HPLC system. Solid-phase extraction (SPE) can be employed for cleaner samples and pre-concentration.[3]
-
Solid Samples: Extraction with an appropriate solvent, followed by filtration and dilution.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[2]
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducible retention times.
3. Fluorescence Detection:
-
Excitation Wavelength: Set to the maximum absorption wavelength of Harman.
-
Emission Wavelength: Set to the maximum emission wavelength of Harman. For Harman and similar compounds, excitation is often in the UV range (e.g., 230 nm) and emission is in the visible range (e.g., 350 nm).[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Extraction: Liquid-liquid extraction or solid-phase extraction is commonly used to isolate Harman from the sample matrix.
-
Derivatization: In some cases, derivatization may be necessary to improve the volatility and thermal stability of Harman for GC analysis.
2. GC Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. The injection port temperature is typically high (e.g., 250-300°C) to ensure rapid volatilization.[5]
3. Mass Spectrometry Conditions:
-
Ionization: Electron ionization (EI) is most commonly used.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer.
-
Detection Mode: Full scan mode to acquire the entire mass spectrum for identification, or selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation:
-
Similar to HPLC-FLD, typically involving protein precipitation or solid-phase extraction.[3]
2. LC Conditions:
-
Similar to HPLC, often utilizing ultra-high-performance liquid chromatography (UHPLC) for faster analysis and better resolution.
3. MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) is commonly used.[7]
-
Mass Analyzer: A triple quadrupole or ion trap mass spectrometer.
-
Detection Mode: Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for Harman and then monitoring for a specific product ion after fragmentation, which provides very high specificity.[8]
Visualizing the Analytical Workflow
The following diagram illustrates a typical experimental workflow for the detection and quantification of Harman in a biological sample using LC-MS/MS.
Caption: Workflow for Harman detection by LC-MS/MS.
References
- 1. measurlabs.com [measurlabs.com]
- 2. journal.gnest.org [journal.gnest.org]
- 3. High-performance liquid chromatography with fluorescence detection and ultra-performance liquid chromatography with electrospray tandem mass spectrometry method for the determination of indoleamine neurotransmitters and their metabolites in sea lamprey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Performance Liquid Chromatography–Fluorescence Detection Method for Ochratoxin A Quantification in Small Mice Sample Volumes: Versatile Application across Diverse Matrices Relevant for Neurodegeneration Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Gas chromatography-mass spectrometry and Raman imaging measurement of squalene content and distribution in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multi-component LC-MS/MS method for detection of ten plant-derived psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS-MS | Liquid Chromatography | EAG Laboratories [eag.com]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Using Raman spectroscopy to characterize biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specificity and Selectivity of Raman Spectroscopy for the Detection of Dose‐Dependent Heavy Metal Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Robustness Testing of Analytical Procedures
In the landscape of drug development and scientific research, the reliability of analytical procedures is paramount. Robustness testing is a critical component of method validation, ensuring that an analytical method remains accurate and precise despite small, deliberate variations in its parameters. This guide provides a comprehensive comparison of established methodologies for robustness testing, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate approach for their needs.
Contrary to the initial query regarding a "Harman analytical procedure" for robustness testing, it is important to clarify that the widely recognized "Harman's single-factor test" is a statistical tool used to assess common method bias in survey research, rather than a method for analytical procedure robustness. This guide will therefore focus on the two primary, industry-accepted approaches for robustness testing: the One Factor at a Time (OFAT) approach and the Design of Experiments (DoE) approach.
Core Principles of Robustness Testing
The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1] This testing is a regulatory requirement and is typically performed during the method development phase.[1][2] The International Council for Harmonisation (ICH) guidelines emphasize its importance in demonstrating that a method is fit for its intended purpose.[3][4]
Key parameters often varied during robustness testing of a High-Performance Liquid Chromatography (HPLC) method, for example, include:
-
pH of the mobile phase[1]
-
Mobile phase composition[1]
-
Different columns (e.g., different lots or suppliers)[1]
-
Temperature of the column[4]
-
Flow rate of the mobile phase[1]
Comparative Analysis of Robustness Testing Methodologies
The selection of a robustness testing strategy depends on factors such as the complexity of the analytical method, the number of parameters to be investigated, and the desired level of understanding of factor interactions.
| Feature | One Factor at a Time (OFAT) | Design of Experiments (DoE) |
| Experimental Approach | Varies one factor while keeping others constant.[1] | Systematically varies multiple factors simultaneously.[5] |
| Data Interpretation | Simpler to interpret the effect of each individual factor.[1] | Requires statistical analysis to understand main effects and interactions. |
| Efficiency | Can be time-consuming and require a large number of experiments, especially with many factors.[1] | More efficient in terms of the number of experiments required to gain the same amount of information. |
| Interaction Effects | Does not account for interactions between factors. | Can identify and quantify interactions between different method parameters.[6] |
| Comprehensiveness | Provides a limited understanding of the method's overall performance space. | Offers a more comprehensive understanding of the method's operational window and the interplay between factors.[5] |
| Regulatory Acceptance | Accepted, but DoE is increasingly encouraged for a more thorough understanding. | Highly encouraged by regulatory bodies like the FDA and ICH for a more scientific, risk-based approach to method validation.[2] |
Experimental Protocols
1. One Factor at a Time (OFAT) Experimental Protocol
The OFAT approach involves systematically altering one parameter at a time while holding all other parameters constant.
-
Step 1: Parameter Identification: Identify the critical method parameters that are likely to influence the method's performance.
-
Step 2: Define Variation Ranges: For each parameter, define a narrow range of variation around the nominal value (e.g., ±5%).
-
Step 3: Experimental Execution: Perform a set of experiments. The first experiment is conducted at the nominal conditions. Subsequent experiments involve varying one parameter at a time to its upper and lower limits while keeping all other parameters at their nominal values.
-
Step 4: Data Analysis: Analyze the results of each experiment to determine the effect of each parameter on the analytical response (e.g., peak area, retention time, resolution).
2. Design of Experiments (DoE) Experimental Protocol
DoE is a statistical approach that allows for the simultaneous investigation of multiple factors. Common DoE designs for robustness testing include factorial and fractional factorial designs.
-
Step 1: Factor and Level Selection: Identify the critical method parameters (factors) and their respective high and low levels of variation.
-
Step 2: Experimental Design: Choose an appropriate experimental design (e.g., a 2^k factorial design, where 'k' is the number of factors). This design will specify the combination of factor levels for each experimental run.
-
Step 3: Randomized Experimental Runs: Execute the experiments in a randomized order to minimize the impact of uncontrolled variables.
-
Step 4: Statistical Analysis: Use statistical software to analyze the experimental data. This analysis will identify the main effects of each factor, as well as any significant interactions between factors.
Visualizing Robustness Testing Workflows
The following diagrams illustrate the conceptual workflows for OFAT and DoE approaches in robustness testing.
Caption: Workflow of the One Factor at a Time (OFAT) approach.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. database.ich.org [database.ich.org]
- 4. robustness testing ICH Q2 – Pharma Validation [pharmavalidation.in]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Experimental design for the optimization and robustness testing of a liquid chromatography tandem mass spectrometry method for the trace analysis of the potentially genotoxic 1,3-diisopropylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting an Internal Standard for Harman Analysis
The accurate quantification of Harman (1-methyl-9H-β-carboline), a neuroactive and potentially toxic compound found in various foods and biological systems, is critical for toxicological, pharmacological, and food safety research. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the use of an appropriate internal standard (IS) is paramount for correcting analytical variability and mitigating matrix effects, thereby ensuring data accuracy and reliability. This guide provides a comparative overview of potential internal standards for Harman analysis, focusing on the two primary choices: a Stable Isotope-Labeled (SIL) internal standard and a structural analogue.
Comparison of Internal Standard Types for Harman Analysis
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction, derivatization, and ionization. The choice between a SIL internal standard, such as Harman-d3, and a structural analogue, like Norharman, involves a trade-off between performance and cost.
Table 1: Performance Comparison of Internal Standard Types for Harman Analysis
| Performance Metric | Stable Isotope-Labeled IS (e.g., Harman-d3) | Structural Analogue IS (e.g., Norharman) | Rationale & Justification |
| Analyte Recovery | Excellent (Typically >95%) | Good to Very Good (Typically 85-105%) | A SIL IS has nearly identical physicochemical properties to Harman, ensuring it behaves the same way during sample preparation steps like liquid-liquid or solid-phase extraction. A structural analogue may have slight differences in polarity or solubility, leading to minor variations in recovery. |
| Matrix Effect Correction | Excellent | Moderate to Good | Because a SIL IS co-elutes and has the same ionization efficiency as Harman, it accurately tracks and corrects for ion suppression or enhancement caused by matrix components. A structural analogue may elute at a slightly different time and have a different ionization response, leading to incomplete correction of matrix effects.[1] |
| Precision (RSD%) | < 5% | < 15% | The superior ability of a SIL IS to correct for all sources of variability (sample prep, injection volume, ionization) results in higher precision and more reproducible data. |
| Accuracy (Bias%) | < 5% | < 15% | By providing the most effective normalization, a SIL IS yields results that are closer to the true concentration of Harman in the sample.[1] |
| Availability & Cost | Lower availability, higher cost | Higher availability, lower cost | SIL standards require custom synthesis, making them more expensive and less readily available than common structural analogues.[2][3] |
Note: The quantitative data presented are representative values based on typical performance characteristics for these types of internal standards in bioanalytical LC-MS/MS methods and are not from a direct head-to-head experimental comparison for Harman.
Detailed Experimental Protocol: Quantification of Harman in Human Plasma
This section outlines a representative LC-MS/MS method for the quantification of Harman in human plasma. This protocol is a composite based on established methodologies for the analysis of β-carbolines and other small molecules in biological matrices.
1. Materials and Reagents
-
Harman certified reference standard
-
Internal Standard (Harman-d3 is recommended; Norharman as an alternative)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (sourced ethically and screened for interferences)
-
96-well protein precipitation plates
2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and standards on ice.
-
Spike 100 µL of blank plasma with Harman standards to prepare calibrators and quality control (QC) samples.
-
To 100 µL of each plasma sample (unknown, calibrator, or QC), add 10 µL of the internal standard working solution (e.g., 100 ng/mL Harman-d3 in 50% methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
3. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Column Temperature: 40°C
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90% to 10% B
-
3.6-5.0 min: 10% B (re-equilibration)
-
-
Mass Spectrometer: AB SCIEX Triple Quad 5500 or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Harman: Q1: 183.1 m/z -> Q3: 128.1 m/z
-
Harman-d3 (IS): Q1: 186.1 m/z -> Q3: 131.1 m/z
-
Norharman (IS): Q1: 169.1 m/z -> Q3: 115.1 m/z (Note: MRM transitions should be optimized empirically on the specific instrument used.)
-
4. Data Analysis
-
Integrate the peak areas for the analyte (Harman) and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a weighted (1/x²) linear regression.
-
Determine the concentration of Harman in unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the LC-MS/MS analytical workflow for Harman quantification, from sample receipt to final data output.
Caption: Workflow for Harman quantification using LC-MS/MS with an internal standard.
Conclusion
For the highest accuracy and precision in Harman quantification, a stable isotope-labeled internal standard like Harman-d3 is the superior choice. It effectively compensates for sample matrix effects and variability throughout the analytical process.[1] When a SIL IS is not feasible due to cost or availability, a structural analogue such as Norharman can be a viable alternative. However, its use requires more rigorous validation to characterize and account for potential differences in recovery and ionization relative to Harman, ensuring the method remains robust and reliable.
References
- 1. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Harman-13C2,15N: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Harman-13C2,15N, a stable isotope-labeled compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure laboratory safety and regulatory compliance. The disposal protocol for this compound is primarily determined by the chemical hazards of the parent compound, Harmane, as the stable isotopes (Carbon-13 and Nitrogen-15) are not radioactive and do not necessitate special radiological handling.[1][2]
Key Safety and Handling Information
This compound, like its unlabeled counterpart Harmane, should be treated as a hazardous substance.[3] Accidental ingestion or skin contact may be harmful.[3] It is crucial to avoid dust formation and inhalation.[4][5] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.[3][4][5]
Summary of Hazards and Precautions
| Hazard Statement | Precautionary Measures |
| Harmful if swallowed or in contact with skin.[3] | Wear protective gloves, clothing, and eye protection.[3][4] |
| Limited evidence of a carcinogenic effect.[3] | Avoid inhalation of dust and ensure adequate ventilation.[4][5] |
| May emit poisonous fumes upon combustion.[3] | Use in a well-ventilated area, preferably a chemical fume hood.[3] |
| Potential for dust explosion. | Avoid generating dust and eliminate ignition sources.[4] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound waste. This protocol is based on general guidelines for hazardous chemical waste and should be adapted to comply with local, state, and federal regulations.[3]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be collected as hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical waste; the original container is often a suitable choice.[6]
-
Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[6][7]
-
The container must remain closed except when adding waste.[6][8]
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration and quantity of the waste.
-
Indicate the associated hazards (e.g., "Toxic," "Harmful").
-
Follow any additional labeling requirements specified by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated, secure satellite accumulation area (SAA) within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
Secondary containment is recommended to prevent the spread of material in case of a leak.[6]
-
-
Disposal Request and Pickup:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocol Considerations
For minor spills, the area should be cleaned with absorbent material, and all cleanup materials must be collected as hazardous waste.[3] Decontamination of reusable labware should be performed thoroughly, with all rinsate collected as hazardous waste.
References
- 1. moravek.com [moravek.com]
- 2. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. vumc.org [vumc.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. hsrm.umn.edu [hsrm.umn.edu]
Essential Safety and Logistics for Handling Harman-13C2,15N
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Harman-13C2,15N. The following procedures are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powder outside of a fume hood. |
Safe Handling Protocol
Adherence to a strict handling protocol is essential to prevent contamination and accidental exposure.
1. Preparation:
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Have a spill kit readily accessible.
2. Handling the Compound:
-
Avoid direct contact with the skin and eyes.
-
Do not inhale the powder.
-
Use appropriate tools (spatulas, weigh boats) for transferring the powder.
-
Keep the container tightly sealed when not in use.
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused or excess this compound should be disposed of as hazardous chemical waste.
2. Disposal Procedure:
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to arrange for pickup of the hazardous waste.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
